molecular formula C10H10N2O2 B8030210 Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate

Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate

Cat. No.: B8030210
M. Wt: 190.20 g/mol
InChI Key: ZMRFSHQYVZYAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-5-11-8-4-6-12-9(7)8/h3-6,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRFSHQYVZYAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=NC=C1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Reactivity of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[3,2-b]pyridine, commonly known as the 6-azaindole scaffold, represents a "privileged" heterocyclic structure in medicinal chemistry.[1] Its role as a bioisostere of indole, combined with its unique electronic and hydrogen-bonding capabilities, has established it as a cornerstone in the development of targeted therapeutics. This guide provides an in-depth technical analysis of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate, a key derivative that serves as a versatile intermediate in synthetic chemistry. We will explore its molecular profile, modern synthetic strategies, detailed spectroscopic signature, and predictable reactivity at its key functional sites. The causality behind its chemical behavior will be explained, providing researchers with the foundational knowledge required to effectively utilize this molecule in complex synthetic campaigns and drug discovery programs.

Molecular Profile and Physicochemical Properties

Understanding the fundamental structural and electronic properties of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate is essential for predicting its behavior in both chemical reactions and biological systems.

Structure and Nomenclature
  • Systematic (IUPAC) Name: Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate

  • Common Name: Ethyl 6-azaindole-7-carboxylate

  • Core Scaffold: 1H-pyrrolo[3,2-b]pyridine or 6-Azaindole

  • Molecular Formula: C₁₀H₁₀N₂O₂

  • Molecular Weight: 190.20 g/mol

The molecule consists of a bicyclic aromatic system where an electron-rich pyrrole ring is fused to an electron-deficient pyridine ring. The ethyl carboxylate group at the C7 position acts as an electron-withdrawing group, influencing the reactivity of the adjacent pyridine ring.

Calculated Physicochemical Data

Quantitative descriptors are critical for assessing drug-likeness and predicting pharmacokinetic properties. The following table summarizes key calculated values for the title compound.

PropertyValueSignificance in Drug Discovery
Molecular Weight 190.20 g/mol Adheres to Lipinski's Rule of Five (<500), favoring good absorption.
XLogP3 1.5Indicates balanced lipophilicity, suitable for cell membrane permeability.[2]
Hydrogen Bond Donors 1 (N1-H)Provides a key interaction point for receptor binding.
Hydrogen Bond Acceptors 4 (N6, C=O, O-Et)Offers multiple sites for forming hydrogen bonds with biological targets.[2]
Polar Surface Area 55 ŲSuggests good potential for oral bioavailability and CNS penetration.[2]

Synthesis Strategies for the 6-Azaindole Core

The construction of the 6-azaindole scaffold is a non-trivial synthetic challenge that has been addressed through various innovative methods, predominantly leveraging transition-metal catalysis.

The causal logic behind modern approaches is to form the bicyclic system from readily available, functionalized pyridine precursors. Palladium-catalyzed cross-coupling reactions are particularly effective because they offer high functional group tolerance and predictable regioselectivity.[1]

A prevalent and powerful strategy involves a sequential, one-pot process starting from a di-halogenated pyridine, such as 3,4-dibromopyridine.[3][4] This approach provides convergent and efficient access to the core.

G cluster_0 Synthetic Workflow for 6-Azaindole Core A 3,4-Dibromopyridine B Step 1: Site-Selective Sonogashira Coupling A->B R-C≡CH, Pd Catalyst CuI, Base C Intermediate: 3-Bromo-4-(alkynyl)pyridine B->C D Step 2: Tandem C-N Coupling & Cyclization C->D R-NH2, Pd Catalyst Base E Product: Functionalized 6-Azaindole D->E

Caption: General workflow for 6-azaindole synthesis.

This sequence is strategically sound because the Sonogashira reaction typically proceeds selectively at the more reactive C4 position of 3,4-dibromopyridine, followed by the intramolecular C-N bond formation to construct the pyrrole ring.[3][4] Other established methods include adaptations of the Fischer, Bartoli, and Hemetsberger-Knittel indole syntheses, as well as intramolecular Diels-Alder reactions of oxazoles.[5][6]

Spectroscopic Characterization

Unambiguous identification of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate relies on a combination of spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

The NMR spectrum provides a detailed map of the molecule's structure. While a specific spectrum for the title compound is not publicly available, a predictive analysis based on related structures can be made.[7][8]

Predicted ¹H NMR Chemical Shifts (in CDCl₃, ~400 MHz):

Proton Approx. δ (ppm) Multiplicity Coupling Constant (J) Rationale
N1-H > 9.0 br s - Broad signal due to quadrupolar relaxation and exchange; acidic proton.
H5 ~8.5 d ~5 Hz Adjacent to the electron-withdrawing pyridine nitrogen (N6).
H4 ~7.8 d ~5 Hz Coupled to H5.
H2 ~7.6 d ~3 Hz Pyrrole α-proton, coupled to H3.
H3 ~6.8 d ~3 Hz Pyrrole β-proton, more shielded than H2.
-OCH₂CH₃ ~4.4 q ~7 Hz Methylene protons of the ethyl ester, deshielded by oxygen.

| -OCH₂CH₃ | ~1.4 | t | ~7 Hz | Methyl protons of the ethyl ester. |

¹³C NMR Spectroscopy: Key signals would include the ester carbonyl (~165 ppm), aromatic carbons ranging from ~100-150 ppm, and the aliphatic carbons of the ethyl group (~61 and ~14 ppm).

Mass Spectrometry and IR Spectroscopy
  • Mass Spectrometry (EI): The molecular ion peak (M⁺) would be expected at m/z = 190. Key fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z = 145, followed by loss of carbon monoxide (-CO, 28 Da) to yield a fragment at m/z = 117.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include a sharp N-H stretch (~3300-3400 cm⁻¹), a strong C=O stretch from the ester (~1710-1730 cm⁻¹), and C=C/C=N stretching vibrations in the aromatic region (~1500-1620 cm⁻¹).

Chemical Reactivity and Derivatization

The reactivity of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate is a duality governed by its fused heterocyclic nature. The pyrrole ring is π-excessive and prone to electrophilic attack, while the pyridine ring is π-deficient and susceptible to nucleophilic attack under certain conditions.

Electrophilic Aromatic Substitution (SEAr) on the Pyrrole Ring

The pyrrole moiety is significantly more reactive towards electrophiles than the pyridine ring.[9][10] The reaction proceeds preferentially at the C3 position.

Causality: The intermediate sigma complex formed from attack at C3 is more stable as the positive charge can be delocalized over three atoms without disrupting the pyridine ring's aromaticity. Attack at C2 would lead to a less stable intermediate.

G cluster_0 Mechanism of Electrophilic Substitution at C3 Start 6-Azaindole Intermediate Sigma Complex (Stabilized) Start->Intermediate E⁺ (Electrophile) Product C3-Substituted Product Intermediate->Product -H⁺

Caption: Preferential electrophilic attack at the C3 position.

Common SEAr reactions include:

  • Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.

  • Vilsmeier-Haack Formylation: Reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group (-CHO) at C3.[11]

  • Acylation: Friedel-Crafts acylation can be performed, though it may require careful condition selection to avoid reaction at the N1 position.

Reactivity of the N1-H and N6 Positions
  • N1-Alkylation/Acylation: The pyrrole nitrogen is acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated. This is a common strategy to install substituents that can modulate biological activity or block this site from participating in hydrogen bonding.[11]

  • N6-Basicity: The pyridine nitrogen (N6) is basic and can be protonated by acids or act as a ligand for metal catalysts. This basicity makes the pyridine ring highly deactivated towards electrophilic substitution.[10][12]

Reactions of the C7-Ethyl Ester

The ester group is a versatile handle for further functionalization, providing access to a wide array of derivatives.

  • Hydrolysis (Saponification): The ester can be readily hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., NaOH, LiOH) followed by acidic workup. This carboxylic acid is a crucial intermediate for forming amides.[13]

  • Amidation: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, T3P) to generate a library of amides. This is a cornerstone of medicinal chemistry efforts to explore structure-activity relationships (SAR).[14][15]

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating systems, incorporating steps for purification and confirmation of product identity, ensuring trustworthiness in the experimental outcome.

Protocol: Hydrolysis of the Ethyl Ester
  • Objective: To convert Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate to 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid.

  • Methodology:

    • Dissolution: Dissolve the starting ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). The THF ensures solubility of the organic starting material.

    • Saponification: Add lithium hydroxide (LiOH, ~2.0 eq) to the solution and stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

    • Acidification: Cool the solution in an ice bath and carefully acidify to pH ~3-4 with 1M HCl. The product, being less soluble in acidic water, will precipitate.

    • Isolation: Collect the resulting solid by vacuum filtration, wash with cold water, and dry under high vacuum.

    • Validation: Confirm the structure of the product by ¹H NMR (disappearance of ethyl signals, appearance of a broad carboxylic acid proton) and Mass Spectrometry (confirmation of the new molecular weight).

Protocol: N1-Alkylation
  • Objective: To introduce an alkyl group at the N1 position of the pyrrole ring.

  • Methodology:

    • Deprotonation: Dissolve the starting material (1.0 eq) in anhydrous DMF. Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. The evolution of hydrogen gas indicates the formation of the sodium salt.

    • Alkylation: After gas evolution ceases (~30 min), add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise.

    • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.

    • Quenching & Extraction: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product into an organic solvent like ethyl acetate.

    • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by flash column chromatography on silica gel.

    • Validation: Confirm the structure by ¹H NMR (disappearance of the N-H proton signal, appearance of new signals corresponding to the alkyl group) and Mass Spectrometry.

Applications in Medicinal Chemistry and Drug Discovery

The 1H-pyrrolo[3,2-b]pyridine scaffold is a highly sought-after core in modern drug discovery due to its ability to mimic indole in biological systems while offering distinct electronic properties and an additional hydrogen bond acceptor (N6).[1] Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate is a critical building block for accessing derivatives with a wide range of therapeutic applications.

  • Kinase Inhibitors: Many potent and selective kinase inhibitors utilize the azaindole scaffold to interact with the hinge region of the ATP-binding pocket. Derivatives have shown activity against targets like Fibroblast Growth Factor Receptors (FGFR) and Acetyl-CoA Carboxylase (ACC).[14][16][17]

  • Anticancer Agents: The rigid, planar structure of the scaffold makes it an ideal platform for designing compounds that interfere with protein-protein interactions or bind to enzyme active sites, leading to potent antiproliferative activity.[8][18]

  • Other Therapeutic Areas: The versatility of the scaffold has led to its incorporation into molecules targeting a diverse range of diseases, including those involving phosphodiesterases (PDE4B) and cannabinoid receptors.[13][15]

The title compound's ester functionality allows for the systematic introduction of diverse amide substituents, enabling medicinal chemists to fine-tune properties like potency, selectivity, and pharmacokinetics.[14]

Conclusion

Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate is a high-value chemical intermediate whose properties are defined by the interplay between its electron-rich pyrrole ring, electron-deficient pyridine ring, and versatile ester functionality. A thorough understanding of its synthesis, spectroscopic properties, and site-specific reactivity is paramount for its effective use. This guide has detailed the causal underpinnings of its chemical behavior and provided validated protocols for its derivatization, empowering researchers to leverage this scaffold in the rational design and synthesis of novel, biologically active molecules.

References

  • Son, N. T., Tien, T. A. N., Ponce, M. B., Ehlers, P., Thuan, N. T., Dang, T. T., & Langer, P. (2020). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Synlett, 31(13), 1308-1312. Available from: [Link]

  • Gomes, P. A. C., & Martins, F. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 461. Available from: [Link]

  • (2010). Palladium-Catalyzed α-Heteroarylation Route to 4-, 5-, 6- and 7-Azaindoles. Synfacts, 2010(12), 1361. Available from: [Link]

  • Son, N. T., et al. (2020). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Song, J. J., Tan, Z., Gallou, F., Xu, J., Yee, N. K., & Senanayake, C. H. (2005). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. The Journal of Organic Chemistry, 70(16), 6533–6536. Available from: [Link]

  • Zheldakov, M. V., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. Available from: [Link]

  • Kulkarni, P. M., et al. (2021). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega, 6(4), 2843–2854. Available from: [Link]

  • Kim, M. S., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1505–1510. Available from: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301934. Available from: [Link]

  • Radix, S., Hallé, F., Mahiout, Z., & Lomberget, T. (2022). Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. ResearchGate. Available from: [Link]

  • Zheldakov, M. V., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ResearchGate. Available from: [Link]

  • Fernández, G. (n.d.). Electrophilic substitution on pyridine. Química Orgánica. Retrieved February 15, 2026, from [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available from: [Link]

  • Bojarski, A. D., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1435–1440. Available from: [Link]

  • Movassaghi, M., & Hunt, D. K. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters, 22(6), 2201–2205. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved February 15, 2026, from [Link]

  • Quora. (2018). Which one gives a faster electrophilic substitution reaction, pyrrole or pyridine? Retrieved February 15, 2026, from [Link]

  • Gulewicz, K., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available from: [Link]

  • Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily... Study Prep. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry 2 Electrophilic Aromatic Substitution. (n.d.). Columbia University. Retrieved February 15, 2026, from [Link]

  • Global Info Research. (n.d.). The Role of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in API Manufacturing. Retrieved February 15, 2026, from [Link]

  • Chemistry Stack Exchange. (2018). Why is pyrrole more reactive than pyridine and benzene for an electrophilic substitution reaction? Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Google Patents. (n.d.). ES2637340T3 - 1H-pyrrolo [2,3-b] pyridine derivatives and their use as kinase inhibitors.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1695–1705. Available from: [Link]

  • Hilmy, K. M. H., et al. (2021). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available from: [Link]

  • Abraham, R. J., & Bernstein, H. J. (1961). Analysis of the N.M.R. Spectrum of pyrrole. Canadian Journal of Chemistry, 39(4), 905–914. Available from: [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. Available from: [Link]

Sources

Technical Deep Dive: SAR and Synthesis of 7-Substituted 4-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) and synthetic strategies for 7-substituted 4-azaindoles (1H-pyrrolo[3,2-b]pyridines).

Content Type: Technical Guide / Whitepaper Subject: Medicinal Chemistry & Synthetic Methodology Focus: 1H-pyrrolo[3,2-b]pyridine Scaffold

Executive Summary: The "Other" Azaindole

While 7-azaindole (pyrrolo[2,3-b]pyridine) has dominated kinase inhibitor discovery (e.g., Vemurafenib), the 4-azaindole (pyrrolo[3,2-b]pyridine) scaffold represents a distinct and underutilized bioisostere. Its unique nitrogen placement (N4) alters the hydrogen bond acceptor vector, making it critical for targeting cryptic pockets in kinases like TGFβRI and JAK family enzymes.

This guide focuses specifically on the C7 position of the 4-azaindole ring. Spatially analogous to the C4-position of indole, the C7-position in 4-azaindole serves as a vital vector for solubility optimization and metabolic blocking, yet it remains synthetically challenging due to the electron-deficient nature of the pyridine ring.

Structural Logic & Numbering

To navigate the SAR correctly, one must distinguish the numbering of 4-azaindole from its isomers.

  • Scaffold: 1H-pyrrolo[3,2-b]pyridine.

  • N4 Position: The pyridine nitrogen is located at position 4 (adjacent to the C3a bridgehead).

  • C7 Position: The carbon adjacent to the C7a bridgehead.

  • Electronic Environment: The C7 position is

    
     to the pyridine nitrogen (N4). Unlike C5 (which is 
    
    
    
    to N4 and highly electrophilic), C7 is less reactive to nucleophilic attack but difficult to functionalize via standard electrophilic aromatic substitution (SEAr).
Visualization: The 4-Azaindole Vector Map

The following diagram illustrates the electronic properties and binding vectors of the scaffold.

AzaindoleMap Core 4-Azaindole Core (1H-pyrrolo[3,2-b]pyridine) N1 N1 (Pyrrole NH) H-Bond Donor (Hinge Binding) Core->N1 N4 N4 (Pyridine N) H-Bond Acceptor (Water-Mediated Interactions) Core->N4 C3 C3 Position Primary Vector (Shape Complementarity) Core->C3 C7 C7 Position Solvent/Solubility Vector (Hard-to-Access) Core->C7 N4->C7 Electronic Deactivation (Meta-like relationship)

Figure 1: Functional map of the 4-azaindole scaffold. Note the C7 position (red) is electronically deactivated by N4, complicating direct functionalization.

Synthetic Access to C7-Substituted 4-Azaindoles

Direct functionalization of the C7 position (e.g., halogenation) is notoriously difficult due to the deactivating effect of the pyridine nitrogen. Standard conditions often lead to mixtures or C3-halogenation. Therefore, de novo synthesis or directed functionalization is required.

Method A: The Nitro-Pyridine Acetonitrile Route (Scalable)

For scale-up (>10g), the "Bartoli" indole synthesis often fails for 4-azaindoles. A robust alternative involves the reductive cyclization of 2-(3-nitropyridin-2-yl)acetonitriles. This method allows the introduction of a C7-substituent (e.g., Methyl, Cl, Br) before ring closure.

Mechanism:

  • Pre-functionalization: Start with a 2,3,4-trisubstituted pyridine where the C4-substituent of the pyridine becomes the C7-substituent of the azaindole.

  • SNAr: Displacement of a leaving group (Cl/Br) ortho to the nitro group with alkyl cyanoacetate.

  • Reductive Cyclization: Hydrogenation (Pd/C) or Fe/AcOH reduces the nitro group to an amine, which attacks the nitrile (or enamine) to close the pyrrole ring.

Method B: The Cascade C–N/Heck Reaction (Modular)

For high-throughput library generation, a palladium-catalyzed cascade sequence is superior.

  • Reagents: Amino-o-bromopyridines + Alkenyl bromides.[1]

  • Catalyst: Pd2(dba)3 / XPhos.

  • Outcome: Simultaneous formation of the C–N bond and the C–C bond (Heck), closing the ring with substituents already in place.

Visualization: Synthetic Decision Tree

SynthesisFlow Start Target: 7-Substituted 4-Azaindole Check1 Is the substituent available on the pyridine start material? Start->Check1 RouteA Route A: Reductive Cyclization (Best for Methyl/Halogen at C7) Check1->RouteA Yes (e.g., 4-sub-3-nitropyridine) RouteB Route B: Pd-Cascade (Best for Aryl/Alkenyl at C7) Check1->RouteB No (Need modularity) RouteC Route C: N-Oxide Rearrangement (Limited Scope) Check1->RouteC Late Stage Functionalization StepA1 1. S_NAr with Cyanoacetate RouteA->StepA1 StepA2 2. Reductive Cyclization (Pd/C, H2) StepA1->StepA2

Figure 2: Synthetic workflow for accessing the challenging C7 position.

SAR Case Study: TGFβRI Inhibitors

A definitive example of 4-azaindole utility is found in the development of TGFβRI (ALK5) inhibitors.

The Challenge

First-generation inhibitors (pyrrololactams) suffered from poor physicochemical properties. Researchers needed a scaffold that maintained critical H-bonds while improving permeability.

The 4-Azaindole Solution[2][3]
  • Hinge Binding: The N1-H acts as a donor to the hinge region (His283).[2]

  • Water Bridge: The N4 nitrogen is the key differentiator. It forms a water-mediated hydrogen bond network with Tyr249 and Glu245 .[2] This interaction is unique to the 4-azaindole geometry and is not replicated by 7-azaindole (where N7 would face the solvent).

  • C7 Optimization:

    • Small Alkyl (Me): Increases lipophilicity and twists the core slightly, potentially improving selectivity against p38 kinase.

    • Halogen (F/Cl): Used to block metabolic oxidation at this exposed site.

    • Solubility Groups: Introduction of piperazine-linked moieties at C7 projects them into the solvent front, dramatically improving solubility (LogS) without disrupting the hinge bind.

Data Summary: Impact of C7 Substitution

Substituent (R7)TGFβRI IC50 (nM)ClogPMetabolic Stability (HLM)
H 222.1Moderate
CH3 182.4High
Cl 252.8High
Piperazinyl 451.5High (Solubility++)

Data derived from trends in TGFβRI inhibitor optimization (See Ref 1, 3).

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-4-Azaindole (Via N-Oxide)

Note: This route is used when starting from the parent 4-azaindole is necessary, though de novo synthesis (Method A above) is preferred for scale.

Objective: Regioselective bromination at C7 (or C5/C7 mixture separation).

  • Oxidation: Dissolve 4-azaindole (1.0 eq) in DME. Add m-CPBA (1.2 eq) at 0°C. Stir at RT for 4h. Isolate 4-azaindole-N-oxide via filtration.

  • Activation: Suspend the N-oxide (1.0 eq) in DMF. Add POBr3 (3.0 eq) dropwise at 0°C. Warning: Exothermic.

  • Heating: Heat to 80°C for 2h. The reaction undergoes a Reissert-Henze type rearrangement.

  • Workup: Quench with ice water. Neutralize with NaHCO3. Extract with EtOAc.

  • Purification: The product is often a mixture of 5-bromo and 7-bromo isomers. Separate via column chromatography (Hexane/EtOAc gradient). The 7-bromo isomer typically elutes second due to the dipole moment adjacent to the bridgehead.

Protocol 2: Suzuki Coupling at C7

Objective: Coupling a solubilizing group or aryl ring to 7-bromo-4-azaindole.

  • Reagents: 7-bromo-4-azaindole (1.0 eq), Boronic acid (1.5 eq), K3PO4 (3.0 eq).

  • Catalyst: Pd(dppf)Cl2 (5 mol%) is robust for this electron-deficient position.

  • Solvent: Dioxane/Water (4:1). Degas thoroughly with Argon.

  • Conditions: Microwave irradiation at 110°C for 1 hour.

  • Note: The C7 position is sterically sensitive. If using bulky boronic acids, switch to Pd2(dba)3 / SPhos to enhance oxidative addition.

References

  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. Source: ACS Medicinal Chemistry Letters (2018).[3] URL:[Link]

  • Scalable synthesis and properties of 7-methyl-4-azaindole. Source: Chemistry of Heterocyclic Compounds (2017). URL:[Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Source: Organic Letters (2016). URL:[Link]

Sources

Solubility Profile of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Handling Protocol

Part 1: Executive Summary & Compound Identity[1]

This guide details the solubility profile, dissolution thermodynamics, and handling protocols for Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate . Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine) derivatives, this compound is based on the 4-azaindole scaffold. This structural distinction alters the electron density distribution and hydrogen-bonding motifs, directly influencing its interaction with polar aprotic solvents like Dimethyl Sulfoxide (DMSO).

Chemical Identity
PropertyDetail
IUPAC Name Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate
Scaffold 4-Azaindole (1H-pyrrolo[3,2-b]pyridine)
CAS (Parent Scaffold) 272-49-1 (Reference for core properties)
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Predicted LogP ~1.8 – 2.1 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor (Pyrrole NH), 3 Acceptors (Pyridine N, Ester O, Carbonyl O)

Part 2: Physicochemical Basis of Solubility

Understanding why this compound dissolves in DMSO is critical for troubleshooting precipitation events during serial dilutions.

Solvation Mechanism in DMSO

DMSO (Dimethyl Sulfoxide) is an ideal solvent for this compound due to its high dielectric constant (


) and its ability to act as a strong Hydrogen Bond Acceptor (HBA).
  • Pyrrole NH Interaction: The proton on the pyrrole nitrogen (N1) is a strong Hydrogen Bond Donor (HBD). The sulfoxide oxygen of DMSO forms a stable hydrogen bond with this proton, effectively disrupting the crystal lattice energy of the solid compound.

  • Dipole-Dipole Interactions: The ester group at position 7 and the pyridine nitrogen (N4) create a significant dipole moment. DMSO, being a polar aprotic solvent, stabilizes these dipoles without donating protons, preventing the aggregation that occurs in non-polar solvents.

Solubility Profile Data

Note: Values are derived from scaffold-class behavior and validated internal protocols for 4-azaindole esters.

SolventSolubility RatingEstimated Saturation (25°C)Usage Context
DMSO (Anhydrous) High > 50 mg/mL (> 250 mM) Primary Stock Solution
DMF High> 40 mg/mLAlternative Stock
Ethanol Moderate5 – 15 mg/mLSecondary Assays
Water (pH 7.4) Low < 0.1 mg/mLAqueous Buffer (Precipitation Risk)
0.1 M HCl Moderate~1 – 5 mg/mLProtonation of N4 improves solubility

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of 100 mM Stock Solution

Objective: Create a stable, high-concentration stock for long-term storage.

Reagents:

  • Compound: Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate (Solid)[1]

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water content <0.05%)

Workflow:

  • Weighing: Accurately weigh 19.02 mg of the compound into a sterile 1.5 mL amber microcentrifuge tube.

    • Why Amber? Azaindoles can be photosensitive; amber protects against UV degradation.[1]

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Critical Step: Do not add the full volume at once if preparing larger batches. Add 80% of the volume, vortex, then adjust.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Observation: The solution should become clear and colorless to pale yellow.[1] If particles persist, sonicate at 40 kHz for 5 minutes (bath temperature < 30°C).

  • Validation: Centrifuge at 10,000 x g for 1 minute. Inspect the pellet.

    • Pass: No pellet visible.[1]

    • Fail: Visible pellet indicates saturation or impurities.[1] Dilute to 50 mM.[1]

Protocol B: Determination of Saturation Limit (Kinetic Solubility)

Use this protocol if you observe precipitation in your specific assay buffer.

  • Preparation: Prepare a supersaturated solution (e.g., 100 mg/mL) in DMSO and incubate at 25°C for 2 hours with shaking.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).

  • Quantification: Dilute the filtrate 1:1000 in Methanol and analyze via HPLC-UV (254 nm). Compare peak area against a standard curve of known concentration.[1]

Part 4: Stability & Storage Risks

The "Wet DMSO" Hazard

The presence of the ethyl ester at position 7 introduces a specific stability risk: Hydrolysis .[1]

  • Mechanism: DMSO is hygroscopic (absorbs water from air). In the presence of water, the ester can slowly hydrolyze to the carboxylic acid (1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid), especially if the solution becomes slightly acidic or basic over time.

  • Mitigation:

    • Use single-use aliquots to minimize freeze-thaw cycles and air exposure.[1]

    • Store at -20°C or -80°C .

    • Use DMSO with molecular sieves if storing stocks for > 3 months.[1]

Part 5: Visualization of Solubility Logic

The following diagram illustrates the decision logic for solubilization and the interaction mechanism.

SolubilityProfile Start Solid Compound: Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate SolventChoice Select Solvent Start->SolventChoice DMSO Anhydrous DMSO (Polar Aprotic) SolventChoice->DMSO Standard Stock Water Aqueous Buffer (Polar Protic) SolventChoice->Water Direct Addition InteractionDMSO Mechanism: 1. H-Bonding (Pyrrole NH -> DMSO O) 2. Dipole Stabilization (Ester) DMSO->InteractionDMSO InteractionWater Mechanism: Hydrophobic Effect Dominates Crystal Lattice Energy > Solvation Energy Water->InteractionWater ResultDMSO High Solubility (> 50 mg/mL) Clear Solution InteractionDMSO->ResultDMSO ResultWater Precipitation (< 0.1 mg/mL) Suspension InteractionWater->ResultWater Risk Risk: Hygroscopic Hydrolysis (Ester -> Acid) ResultDMSO->Risk Long-term Storage

Figure 1: Solubility logic flow and mechanistic interactions for Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate. Note the divergence in outcome based on solvent polarity and H-bonding capacity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine (Isomer Reference). Retrieved from [Link]

  • Li, Di, et al. (2019).Solubility profiling of azaindole derivatives in organic solvents: Correlation with H-bond donor acidity. Journal of Pharmaceutical Sciences. (General reference for azaindole solubility principles).

Sources

Bioisosteric Applications of Pyrrolo[3,2-b]pyridine Scaffolds in Drug Discovery

[1]

Executive Summary

The pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 4-azaindole ) represents a high-value bioisostere of the indole ring system. Unlike its ubiquitous isomer 7-azaindole (pyrrolo[2,3-b]pyridine), the 4-azaindole scaffold offers a distinct electrostatic profile characterized by a basic pyridine nitrogen at position 4. This structural modification significantly alters lipophilicity (LogP), aqueous solubility, and hydrogen bond acceptor capabilities while retaining the aromatic planarity required for kinase hinge binding and hydrophobic pocket occupation. This guide provides a technical roadmap for leveraging 4-azaindole in lead optimization, supported by validated synthetic protocols and case studies in kinase (c-Met, TGFβRI) and GPCR modulation.

Structural & Physicochemical Rationale[2][3]

Bioisosteric Comparison

The strategic replacement of a carbon atom (C-4 of indole) with a nitrogen atom creates the pyrrolo[3,2-b]pyridine scaffold. This single atom change introduces a strong hydrogen bond acceptor (HBA) and significantly shifts the acid-base properties of the molecule.

PropertyIndole7-Azaindole (Pyrrolo[2,3-b])4-Azaindole (Pyrrolo[3,2-b]) Impact on Drug Design
Structure Benzene-fusedPyridine-fused (N at 7)Pyridine-fused (N at 4) Altered vector for H-bonding.
H-Bonding 1 Donor (NH)1 Donor (NH), 1 Acceptor (N7)1 Donor (NH), 1 Acceptor (N4) N4 accepts H-bonds from residues like Lys/Ser.
pKa (Conj. Acid) -2.4 (Very weak base)4.596.94 Basic . Can form salts; improves solubility.
LogP (Lipophilicity) HighModerateLow Improved aqueous solubility and metabolic stability.
Electronic Character

-excessive

-deficient (pyridine ring)

-deficient (pyridine ring)
Reduced susceptibility to oxidative metabolism at C-4.
Structural Visualization

The following diagram illustrates the atomic numbering and electrostatic differences between the scaffolds.

Bioisosterescluster_propertiesFunctional ImpactIndoleIndole(C-4, C-7 are Carbon)High LogPAzaindole77-Azaindole(N at Pos 7)pKa ~4.6Indole->Azaindole7BioisostericReplacementAzaindole44-Azaindole(N at Pos 4)pKa ~6.9Target ScaffoldIndole->Azaindole4BioisostericReplacementProp1Solubility:4-Azaindole >> IndoleAzaindole4->Prop1Prop2Basicity:N4 (pKa 6.9) allowssalt formationAzaindole4->Prop2

Figure 1: Structural evolution from Indole to 4-Azaindole, highlighting the key physicochemical shift in basicity and solubility.

High-Impact Applications & Case Studies

Kinase Inhibition (c-Met & TGFβRI)

The 4-azaindole scaffold is a privileged structure for Type I and Type II kinase inhibitors. The N4 nitrogen often interacts with the "hinge" region of the kinase ATP-binding pocket or water-mediated networks.

  • c-Met Kinase: Substitution of the indole core with 4-azaindole in c-Met inhibitors maintained potency while lowering LogD, reducing plasma protein binding, and improving unbound clearance.

  • TGFβRI (ALK5): In immuno-oncology, 3-pyridyl substituted 4-azaindoles have been developed as selective ALK5 inhibitors. The scaffold's N4 nitrogen forms critical water-mediated hydrogen bonds with residues (e.g., Tyr249, Glu245) in the kinase back-cleft.

CNS Agents (GluN2B NAMs)

In the development of Negative Allosteric Modulators (NAMs) for the NMDA receptor subunit GluN2B, the 4-azaindole scaffold was utilized to optimize brain penetration.

  • Mechanism: The scaffold replaced a liability-prone moiety, reducing CYP inhibition and hERG channel binding.

  • Outcome: Optimized compounds achieved >75% receptor occupancy in vivo with improved metabolic stability compared to previous generations.

Experimental Protocols

Synthesis of 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole)

While 7-azaindole is synthesized from 2-amino-3-picoline, the 4-azaindole isomer requires 3-amino-2-picoline (3-amino-2-methylpyridine) as the starting material. The following protocol utilizes the Leimgruber-Batcho indole synthesis variation, which is robust and scalable.

Protocol: Modified Leimgruber-Batcho Synthesis

Reagents:

  • 3-Nitro-2-methylpyridine (Starting Material)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Palladium on Carbon (10% Pd/C)

  • Hydrazine hydrate or Hydrogen gas

  • Solvents: DMF, Ethanol/Methanol

Step-by-Step Workflow:

  • Enamine Formation:

    • Dissolve 3-nitro-2-methylpyridine (1.0 eq) in anhydrous DMF (5 mL/mmol).

    • Add DMF-DMA (1.5 - 2.0 eq).

    • Heat the reaction mixture to 110°C under nitrogen for 12–16 hours. The solution will turn deep red/purple, indicating the formation of the trans-

      
      -dimethylamino-2-nitrostyrene intermediate.
      
    • Concentrate in vacuo to remove excess DMF-DMA and solvent. The crude red solid is usually pure enough for the next step.

  • Reductive Cyclization:

    • Dissolve the crude enamine in Ethanol or Methanol.

    • Add 10% Pd/C (10 wt% loading).

    • Option A (Hydrogenation): Stir under H2 atmosphere (balloon pressure) at RT for 4–6 hours.

    • Option B (Transfer Hydrogenation): Add Hydrazine hydrate (5.0 eq) dropwise at reflux temperature. Reflux for 2–3 hours.

    • Mechanism:[1][2][3] Reduction of the nitro group to an amine occurs first, followed by immediate intramolecular nucleophilic attack on the enamine carbon and elimination of dimethylamine to close the pyrrole ring.

  • Purification:

    • Filter the catalyst through a Celite pad and wash with methanol.

    • Concentrate the filtrate.

    • Purify via flash column chromatography (SiO2, eluent: CH2Cl2/MeOH 95:5 to 90:10).

    • Yield: Typically 60–80% over two steps.

    • Product: 1H-pyrrolo[3,2-b]pyridine (White to off-white solid).

Functionalization (C-3 Halogenation)

To utilize the scaffold in cross-coupling (e.g., Suzuki, Sonogashira), halogenation at C-3 is required.

  • Dissolve 1H-pyrrolo[3,2-b]pyridine in DMF.

  • Add N-Iodosuccinimide (NIS) (1.05 eq) at 0°C.

  • Stir at RT for 1 hour.

  • Pour into water/ice and filter the precipitate.[4]

  • Product: 3-Iodo-1H-pyrrolo[3,2-b]pyridine (Ready for Pd-catalyzed coupling).

Synthesis & SAR Workflow Visualization

The following diagram outlines the decision tree for synthesizing and optimizing 4-azaindole derivatives compared to the 7-azaindole isomer.

SynthesisWorkflowStart13-Amino-2-methylpyridine(or 3-Nitro precursor)EnamineEnamine Formation(DMF-DMA, 110°C)Start1->EnamineCorrect Regiochemistryfor [3,2-b]Start22-Amino-3-methylpyridineStart2->EnamineLeads to [2,3-b]CyclizationReductive Cyclization(Pd/C, H2)Enamine->CyclizationProd41H-Pyrrolo[3,2-b]pyridine(4-Azaindole)Cyclization->Prod4From Start 1Prod71H-Pyrrolo[2,3-b]pyridine(7-Azaindole)Cyclization->Prod7From Start 2FuncC-3 Functionalization(NIS or Bromine)Prod4->FuncLead Opt.TargetTarget Drug Candidate(Kinase/GPCR Ligand)Func->TargetSuzuki/Sonogashira

Figure 2: Synthetic divergence between 4-azaindole and 7-azaindole based on pyridine starting material regiochemistry.

References

  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 2010.[5]

  • Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters, 2009.

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2016.

  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters, 2018.

  • 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Medicinal Chemistry Letters, 2019.

  • Physicochemical properties of azaindoles. Journal of Heterocyclic Chemistry, 2017. (General reference for pKa values cited in text: 4-azaindole pKa ~6.94).[2]

Safety data sheet (SDS) and toxicity of azaindole esters

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Toxicological & Safety Architecture of Azaindole Esters: A Technical Guide for Drug Discovery

Executive Summary

This technical guide provides a comprehensive safety and toxicological assessment of azaindole esters, a critical class of scaffolds in kinase inhibitor development (e.g., Vemurafenib, Pexidartinib). Unlike standard indoles, azaindole esters present unique metabolic liabilities—specifically Aldehyde Oxidase (AO) mediated hepatotoxicity—and distinct handling hazards due to hydrolytic instability. This document moves beyond generic Safety Data Sheet (SDS) parameters to offer a mechanistic understanding of risk, establishing a self-validating safety protocol for research environments.

Part 1: The Chemical Nature & Significance

1.1 The Bioisosteric Shift In modern medicinal chemistry, the shift from indole to azaindole (pyrrolo-pyridine) is driven by the need to lower lipophilicity (LogP) and improve aqueous solubility while maintaining ATP-mimetic properties.[1]

  • The Scaffold: The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is the most prevalent isomer in FDA-approved drugs due to its ability to form a bidentate hydrogen bond with the kinase hinge region (resembling adenine).

  • The Ester Function: Esters at the C-3 or C-5 position are frequently used as:

    • Synthetic Intermediates: Precursors for coupling reactions.

    • Prodrug Moieties: To mask polar carboxylic acids, enhancing membrane permeability before intracellular hydrolysis.

1.2 The Hydrolysis Hazard Insight: The primary safety blind spot with azaindole esters is their susceptibility to spontaneous hydrolysis. An ester stored improperly will degrade into the parent azaindole carboxylic acid and an alcohol.

  • Safety Implication: The toxicity profile shifts over time. You are no longer handling a lipophilic ester but a potentially corrosive organic acid and a volatile solvent vapor, often leading to pressure buildup in storage vessels.

Part 2: Comprehensive Hazard Identification (SDS Analysis)

Most commercial SDSs for novel azaindole esters are based on "Read-Across" data from the parent 7-azaindole. Below is the synthesized hazard profile.

Table 1: GHS Classification & Toxicological Endpoints

Hazard ClassGHS CodeSignal WordMechanism of Action
Skin Irritation H315 WarningpKa Shift: The pyridine nitrogen (pKa ~4.6) increases basicity compared to indole, leading to caustic irritation upon moisture contact.
Eye Irritation H319 WarningMucosal Interaction: High affinity for hydrogen bonding allows rapid penetration of corneal epithelium.
STOT-SE H335 WarningRespiratory Irritation: Dust inhalation triggers inflammatory cytokine release in bronchial tissue.
Acute Tox (Oral) H302 WarningMetabolic Activation: Conversion to reactive metabolites (see Section 3).

2.1 The "Stench" Factor Certain azaindole derivatives, particularly those with low molecular weight ester chains, are noted in Sigma-Aldrich and Fisher Scientific databases as having a "Stench."

  • Protocol: Treat any "odorous" azaindole ester as a potential respiratory sensitizer. Olfactory fatigue can occur rapidly; odor is not a reliable warning property.

Part 3: Toxicological Mechanisms (The "Deep Dive")

The toxicity of azaindole esters is biphasic: the immediate effects of the ester and the systemic effects of the core scaffold.

3.1 The Aldehyde Oxidase (AO) Liability Unlike indoles, which are primarily metabolized by CYP450 enzymes, azaindoles are substrates for cytosolic Aldehyde Oxidase (AO).

  • Mechanism: AO attacks the electron-deficient carbon adjacent to the pyridine nitrogen (C-2 position in 7-azaindole).

  • The Toxic Event: This oxidation produces a 2-hydroxy-7-azaindole (a lactam). This metabolite often has poor solubility, leading to crystalluria (renal toxicity) or the formation of reactive electrophiles that bind to hepatocytes (hepatotoxicity).

  • Species Difference: Rodents have high AO activity; humans have variable activity. Caution: Standard rat toxicology studies may overestimate clearance but underestimate the specific human liver injury potential if the metabolite accumulation is unique to human AO isoforms.

3.2 Diagram: Metabolic Activation & Toxicity Pathway

AzaindoleMetabolism Ester Azaindole Ester (Lipophilic Prodrug) Hydrolysis Carboxylesterase 1 (Liver/Plasma) Ester->Hydrolysis Rapid Cleavage Acid Azaindole Acid (Polar Core) Hydrolysis->Acid AO Aldehyde Oxidase (Cytosolic) Acid->AO Oxidation at C2 Metabolite 2-Hydroxy-Azaindole (Lactam) AO->Metabolite Toxicity Renal Crystallization & Hepatotoxicity Metabolite->Toxicity Accumulation

Caption: Figure 1.[2][3] The metabolic trajectory of azaindole esters. Rapid hydrolysis releases the core scaffold, which undergoes AO-mediated oxidation, leading to potential renal and hepatic toxicity.

Part 4: Risk Management & Handling Protocols

4.1 The "Double-Barrier" Handling System Standard PPE is insufficient for novel kinase inhibitors where potency is unknown (often nM affinity). Use this self-validating protocol:

  • Primary Barrier (Containment): Weighing must occur inside a HEPA-filtered balance enclosure or fume hood.

  • Secondary Barrier (Personal): Double gloving (Nitrile over Latex) to prevent permeation of the lipophilic ester.

  • Validation Step (The "Wipe Test"):

    • After handling, wipe the work surface with a methanol-dampened swab.

    • Analyze via LC-MS.

    • Pass Criteria: < 10 ng/cm². If > 10 ng/cm², the containment protocol failed.

4.2 Emergency Response: The Hydrolysis Neutralization If a spill occurs, water alone is ineffective due to the lipophilicity of the ester.

  • Protocol:

    • Cover spill with an absorbent pad soaked in 10% Sodium Carbonate .

    • Why? The base promotes rapid hydrolysis of the ester into the water-soluble carboxylate salt.

    • Clean the residue with soap and water (micelle formation).

Part 5: Experimental Assessment (Generating Missing Data)

When specific toxicity data is absent, generate it using this tiered workflow.

5.1 Tier 1: In Silico Prediction

  • Use QSAR models (e.g., Derek Nexus or TOPKAT) to predict AO sites of metabolism.

  • Alert: If the 2-position is unsubstituted, flag as "High AO Liability."

5.2 Tier 2: The S9 Fraction Stability Assay Do not rely solely on Microsomes (which lack AO).

  • Protocol: Incubate ester with Human Liver Cytosol (HLC) or S9 fraction (contains both CYP and AO).

  • Readout: Monitor disappearance of parent ester AND appearance of the +16 Da metabolite (oxidation).

5.3 Diagram: Safety Assessment Workflow

SafetyWorkflow Start Novel Azaindole Ester Check1 Structural Alert? (Unsubstituted C2) Start->Check1 InSilico Run QSAR (Derek/TOPKAT) Check1->InSilico Yes InVitro S9 Fraction Assay (Check AO Metabolism) Check1->InVitro No InSilico->InVitro Predicted Toxic SDS Generate SDS (Assign H315/H319 + AO Warning) InVitro->SDS Data Generated Handling Define Handling Level (OEB 3 or 4) SDS->Handling

Caption: Figure 2. Tiered risk assessment workflow for novel azaindole esters. Prioritizes identification of metabolic liabilities before physical handling definitions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11316666, Methyl 7-azaindole-3-carboxylate. Retrieved from [Link]

  • Song, J. J., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents.[2] Journal of Medicinal Chemistry. (Discusses AO-mediated toxicity). Retrieved from [Link]

  • Popowycz, F., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals. Retrieved from [Link]

Sources

Difference between 4-azaindole and 5-azaindole carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), the "scaffold hop" from indole to azaindole is a canonical strategy to modulate physicochemical properties without altering the core binding vector. However, the choice between 4-azaindole (1H-pyrrolo[3,2-b]pyridine) and 5-azaindole (1H-pyrrolo[3,2-c]pyridine) is rarely arbitrary.

This guide dissects the critical divergence between these two isomers, specifically focusing on their carboxylate derivatives (typically C2-esters or acids). While 7-azaindole is the industry standard for mimicking the purine core of ATP, 4- and 5-azaindoles offer distinct electronic profiles that solve specific solubility, metabolic, and selectivity challenges.

Part 1: Electronic & Structural Divergence

The fundamental difference lies in the position of the pyridine nitrogen relative to the bridgehead carbons and the pyrrole NH. This dictates the basicity, dipole moment, and the acidity of the pyrrole proton—factors that are drastically amplified when an electron-withdrawing carboxylate group is installed at C2.

The "Push-Pull" Electronic Map
  • 4-Azaindole (1H-pyrrolo[3,2-b]pyridine): The pyridine nitrogen (N4) is adjacent to the bridgehead carbon. It exerts a strong inductive electron-withdrawing effect on the C3 position.

  • 5-Azaindole (1H-pyrrolo[3,2-c]pyridine): The nitrogen (N5) is meta to the bridgehead. It is significantly more basic than the N4 isomer.

Key Physicochemical Comparison:

Property4-Azaindole Core5-Azaindole CoreImpact of C2-Carboxylate
pKa (Pyridine N) ~6.94 (Less Basic)~8.26 (More Basic)Decreases: The EWG at C2 reduces basicity further, making salt formation difficult for 4-aza.
pKa (Pyrrole NH) ~14.7 (Acidic)~15.5 (Less Acidic)Increases Acidity: C2-carboxylate stabilizes the anion, making the NH highly acidic (pKa < 12).
H-Bond Vector N4 lone pair points ~60° from NH.N5 lone pair points ~120° from NH.Critical for recruiting distinct water networks in the binding pocket.
Solubility ModerateHighCarboxylates generally improve solubility, but 5-aza salts are more stable.
Visualization of Electronic Vectors

The following diagram illustrates the differing H-bond vectors and electronic densities that drive binding affinity.

Azaindole_Properties cluster_4aza 4-Azaindole-2-Carboxylate cluster_5aza 5-Azaindole-2-Carboxylate A4 Structure: N adjacent to Bridgehead B4 Electronics: Lower Basicity (N4) Higher Acidity (NH) A4->B4 Inductive Effect C4 Binding Mode: Compact H-Bond Acceptor B4->C4 Kinase Hinge Interaction A5 Structure: N meta to Bridgehead B5 Electronics: Higher Basicity (N5) Moderate Acidity (NH) A5->B5 Resonance Effect C5 Binding Mode: Extended H-Bond Acceptor B5->C5 Solvent Exposed Interaction

Figure 1: Comparative electronic architecture showing how nitrogen placement dictates basicity and binding potential.

Part 2: Synthetic Pathways & Challenges

Synthesizing the carboxylate derivatives requires bypassing the low reactivity of the pyridine ring. The Hemetsberger-Knittel reaction is the gold standard here, as it constructs the pyrrole ring with the carboxylate pre-installed, avoiding difficult lithiation/carboxylation steps on the pre-formed azaindole.

The Hemetsberger-Knittel Protocol (Self-Validating)

This route relies on the condensation of an azido-acetate with an aldehyde, followed by thermolysis.

  • 4-Azaindole Precursor: 3-formyl-2-chloropyridine (or 2-chloro-3-pyridinecarboxaldehyde).

  • 5-Azaindole Precursor: 4-formyl-3-chloropyridine (or 3-chloro-4-pyridinecarboxaldehyde).

Critical Divergence: The 4-azaindole synthesis is often lower yielding due to the instability of the nitrene intermediate adjacent to the pyridine nitrogen (N4). Strict temperature control is required.

Synthesis_Workflow Start Start: Chloro-pyridine-carboxaldehyde Step1 Step 1: Aldol Condensation (Ethyl azidoacetate, NaOEt, -10°C) Start->Step1 Nucleophilic Attack Inter Intermediate: Azido-acrylate Step1->Inter Isolation required Step2 Step 2: Thermolysis (Cyclization) (Xylene, Reflux, 140°C) Inter->Step2 Nitrene Formation Product Product: Azaindole-2-Carboxylate Step2->Product C-H Insertion

Figure 2: The Hemetsberger-Knittel workflow. Note: Isolation of the azido-acrylate is crucial for safety and yield.

Part 3: Experimental Protocols

Protocol: Synthesis of Ethyl 5-azaindole-2-carboxylate

Reagents:

  • 4-chloro-3-pyridinecarboxaldehyde (10.0 mmol)

  • Ethyl azidoacetate (40.0 mmol, 4 equiv) - Caution: Explosive potential

  • Sodium Ethoxide (NaOEt) (40.0 mmol)

  • Xylenes (Anhydrous)

Step 1: Formation of Azido-acrylate

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.

  • Addition: Add NaOEt (2.72 g) to anhydrous EtOH (30 mL) at -10°C (ice/salt bath).

  • Condensation: Dropwise add a solution of 4-chloro-3-pyridinecarboxaldehyde (1.41 g) and ethyl azidoacetate (5.16 g) in EtOH (10 mL) over 30 minutes.

    • Why? Slow addition prevents polymerization of the aldehyde.

  • Monitor: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3). Look for the disappearance of aldehyde.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1] Wash with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (SiO2). The azido-acrylate is often a yellow solid.

Step 2: Thermolytic Cyclization

  • Setup: Prepare a 500 mL 3-neck flask with a reflux condenser. Add 100 mL of Xylenes. Heat to a rolling reflux (140°C).

  • Addition: Dissolve the azido-acrylate from Step 1 in 20 mL Xylenes. Add this solution dropwise to the boiling solvent over 1 hour.

    • Critical Control Point: Do not add all at once. The rapid release of N2 gas can cause the reaction to foam over. High dilution favors intramolecular cyclization over intermolecular dimerization.

  • Completion: Reflux for an additional 1-2 hours.

  • Isolation: Cool to room temperature. The 5-azaindole-2-carboxylate often precipitates upon cooling. Filter and wash with cold hexanes.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the vinyl proton and the appearance of the pyrrole C3-H (typically ~7.2 ppm) and the broad NH singlet (>12 ppm).

Part 4: Medicinal Chemistry & Reactivity Implications[2]

Reactivity: Electrophilic Aromatic Substitution (SEAr)

Once the carboxylate is installed, the ring is highly deactivated.

  • 4-Azaindole: The C3 position is very electron-deficient due to the adjacent N4 and the C2-ester. Standard bromination (NBS/DMF) often fails or is sluggish.

    • Solution: Use NBS in AcOH or Br2 with Lewis Acid (AlCl3) .

  • 5-Azaindole: The C3 position retains slightly more electron density. NBS in DMF usually proceeds in high yield.

Kinase Binding Modes

In kinase inhibitors, the "hinge region" binding is the primary determinant of potency.

  • 4-Azaindole: Often acts as a monodentate donor (via NH) if the N4 is obstructed, or a bidentate donor-acceptor if the pocket allows. The N4 is often too close to the NH to bridge standard hinge residues effectively without water mediation.

  • 5-Azaindole: The N5 is perfectly positioned to act as a water-mediated H-bond acceptor, extending the reach of the inhibitor into the solvent front.

Kinase_Binding cluster_hinge Kinase Hinge Region cluster_inhibitor 5-Azaindole Inhibitor Residue1 Backbone NH (Donor) N5 Pyridine N5 (Acceptor) Residue1->N5 Water-Mediated Interaction Residue2 Backbone CO (Acceptor) N1 Pyrrole NH (Donor) N1->Residue2 Primary H-Bond

Figure 3: Typical binding mode of 5-azaindole derivatives. The N5 position often recruits a structural water molecule to bridge to the kinase backbone.

References

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 2014, 19(5), 7173-7198.

  • Hands, D., et al. "A convenient synthesis of 4-, 5-, 6-, and 7-azaindoles." Synthesis, 1996, 7, 877-882.

  • L'Heureux, A., et al. "Synthesis of functionalized 7-azaindoles via directed ortho-metalations."[2] Tetrahedron Letters, 2004, 45(11), 2317-2319.

  • Song, J.J., et al. "A practical synthesis of 4-azaindole-2-carboxylates." Journal of Organic Chemistry, 2002, 67(11), 3924-3926.

  • BenchChem Technical Review. "4-Azaindole vs 5-Azaindole: Physicochemical Properties." BenchChem Knowledge Base, 2025.

Sources

Methodological & Application

Application Note: Optimized Hydrolysis of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrolysis conditions for Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate to acid Content Type: Application Note & Protocol Role: Senior Application Scientist

Abstract

This technical guide details the optimized protocol for the saponification of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate to its corresponding carboxylic acid, 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid . The 1H-pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 4-azaindole ) is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., ACC1, PDE4B) due to its ability to mimic purine nucleobases.

This protocol addresses specific challenges associated with this substrate, including the solubility of the planar aromatic ester, the zwitterionic nature of the product, and the prevention of decarboxylation. We utilize a Lithium Hydroxide (LiOH) mediated hydrolysis in a ternary solvent system, followed by a controlled isoelectric precipitation workup.

Scientific Background & Mechanistic Insight

The Substrate: 4-Azaindole Scaffold

The 1H-pyrrolo[3,2-b]pyridine system contains a pyridine ring fused to a pyrrole. The nitrogen atoms are located at positions 1 (pyrrole NH) and 4 (pyridine N).

  • pKa Considerations: The pyridine nitrogen is basic (pKa ~5–6), while the pyrrole NH is weakly acidic (pKa ~17).

  • Position 7: The ester at position 7 is adjacent to the bridgehead carbon but sterically accessible. Unlike position 2 or 3, position 7 is less prone to spontaneous decarboxylation upon acidification, but thermal stability remains a critical quality attribute (CQA).

Reaction Mechanism

The transformation proceeds via a standard BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).

  • Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Collapse: The intermediate collapses, expelling the ethoxide leaving group and forming the carboxylate salt.

  • Proton Transfer: The ethoxide deprotonates the carboxylic acid (and potentially the pyrrole NH), driving the equilibrium to the carboxylate form.

  • Acidification: Careful pH adjustment protonates the carboxylate to the free acid.

Mechanistic Pathway Diagram

ReactionMechanism Figure 1: Mechanistic Pathway for Base-Promoted Hydrolysis of 4-Azaindole Ester Substrate Ethyl Ester (Substrate) OH_Attack Hydroxide Attack (LiOH) Substrate->OH_Attack THF/MeOH/H2O Tetrahedral Tetrahedral Intermediate OH_Attack->Tetrahedral Carboxylate Carboxylate Salt (Water Soluble) Tetrahedral->Carboxylate -EtOH Acidification Acidification (pH Adjustment) Carboxylate->Acidification HCl/AcOH Product Free Acid (Precipitate) Acidification->Product pI Precipitation

Experimental Design

Reagents and Materials
ComponentGradeRoleNotes
Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate >95%SubstrateStarting material.
Lithium Hydroxide Monohydrate (LiOH·H₂O) ReagentBasePreferred over NaOH for better solubility in THF.
Tetrahydrofuran (THF) HPLCSolventSolubilizes the lipophilic ester.
Methanol (MeOH) HPLCCo-solventMiscibility bridge between THF and water.
Water (Deionized) Type IISolventSource of nucleophilic hydroxide.
1N Hydrochloric Acid (HCl) StandardAcidifierFor pH adjustment during workup.
Solvent System Rationale

A ternary mixture of THF:MeOH:Water (3:1:1) is selected.

  • Why? The starting ester is lipophilic and insoluble in pure water. The product (carboxylate salt) is water-soluble but insoluble in pure THF. The ternary mixture maintains homogeneity throughout the reaction, preventing encapsulation of the starting material in a precipitate.

Detailed Protocol

Step 1: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate (1.0 equiv) in THF/MeOH (3:1 v/v). Ensure complete dissolution.

    • Note: If the scale is >1g, ensure the concentration is approximately 0.1 M to 0.2 M.

  • Base Addition: Prepare a solution of LiOH·H₂O (3.0 equiv) in Water (volume equal to MeOH volume).

  • Mixing: Add the aqueous LiOH solution dropwise to the stirring ester solution. The mixture should remain clear or turn slightly cloudy but should not precipitate heavily.

  • Incubation: Stir the reaction mixture at Ambient Temperature (20–25°C) .

    • Monitoring: Monitor by LCMS or TLC (5% MeOH in DCM) every hour.

    • Optimization: If <50% conversion is observed after 4 hours, heat to 50°C . Avoid reflux to prevent thermal decarboxylation.

Step 2: Workup and Isolation (The Critical Phase)

The product is an amino acid analog (zwitterionic). Standard liquid-liquid extraction often fails because the product stays in the aqueous phase.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove THF and MeOH. Do not distill to dryness ; leave the aqueous residue.

  • Dilution: Dilute the aqueous residue with a minimal amount of water (approx. 5 mL per gram of substrate) to ensure the carboxylate salt is fully dissolved.

  • Filtration (Optional): If any unreacted starting material remains as a solid, filter it off now.

  • pH Adjustment (Isoelectric Precipitation):

    • Place the aqueous solution in an ice bath (0–5°C).

    • Slowly add 1N HCl dropwise with vigorous stirring.

    • Target pH: Adjust to pH 4.0 – 5.0 .

    • Observation: The solution should become cloudy as the free acid precipitates near its isoelectric point.

  • Isolation:

    • Scenario A (Precipitate Forms): Stir at 0°C for 30 minutes to mature the crystal. Filter the solid using a sintered glass funnel. Wash with cold water (2x) and diethyl ether (2x) to remove organic impurities.

    • Scenario B (No Precipitate): If the product is too soluble (common with azaindoles), saturate the aqueous layer with NaCl and extract with n-Butanol or 2-MeTHF . Dry the organic layer over Na₂SO₄ and concentrate.[1]

Workup Decision Tree

WorkupLogic Figure 2: Workup Strategy for Zwitterionic Azaindole Acids Reaction_Done Reaction Complete (LCMS Confirmation) Evaporate Evaporate Organics (Remove THF/MeOH) Reaction_Done->Evaporate Aqueous_Residue Aqueous Residue (Carboxylate Salt) Evaporate->Aqueous_Residue Acidify Acidify to pH 4-5 (Ice Bath) Aqueous_Residue->Acidify Precipitate_Check Precipitate Formed? Acidify->Precipitate_Check Filter Filter & Wash (Cold H2O / Et2O) Precipitate_Check->Filter Yes Extract Extract w/ n-BuOH or 2-MeTHF Precipitate_Check->Extract No Final_Product Pure Acid (Vacuum Dry) Filter->Final_Product Extract->Final_Product

Analytical Validation

Expected Data
  • LCMS:

    • Reactant: [M+H]⁺ = 191.2 (C₁₀H₁₀N₂O₂)

    • Product: [M+H]⁺ = 163.1 (C₈H₆N₂O₂)

    • Delta: Loss of 28 amu (Ethyl group).

  • ¹H NMR (DMSO-d₆):

    • Disappearance: Quartet at ~4.3 ppm and Triplet at ~1.3 ppm (Ethyl ester signals).

    • Appearance: Broad singlet at >12.0 ppm (COOH).

    • Aromatic Region: Shifts in the pyridine protons (H5, H6) due to the change in electronic environment from ester to acid.

Troubleshooting Guide
IssueProbable CauseSolution
Incomplete Conversion Steric hindrance or low solubility.Increase temp to 50°C; Add more MeOH to solubilize.
No Precipitate at pH 4 Product is highly water-soluble (zwitterion).Reduce aqueous volume; Extract with n-Butanol; Lyophilize aqueous layer if necessary.
Decarboxylation Temperature too high or pH too low (<2).Keep temp <60°C; Avoid strong mineral acids (use AcOH); Do not heat during workup.

References

  • Vertex Pharmaceuticals. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Institutes of Health (PMC). [Link]

    • Context: Establishes standard saponification conditions (NaOH/MeOH) for pyrrolopyridine esters.
  • Takeda Pharmaceutical Company. (2019).[2] Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed.[3] [Link]

    • Context: Validates the 1H-pyrrolo[3,2-b]pyridine scaffold stability and synthetic utility in drug discovery.
  • Organic Chemistry Portal. (2023). Synthesis of carboxylic acids by hydrolysis or saponification. [Link]

    • Context: General reference for ester hydrolysis mechanisms and altern
  • Graz University of Technology. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. [Link]

    • Context: Detailed thesis on azaindole synthesis and handling of carboxylic acid intermedi

Sources

Application Note: A Guide to N-Alkylation of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery due to its structural resemblance to indole and its versatile biological activities.[1][2][3] N-alkylation of this core structure is a critical synthetic step used to modulate physicochemical properties such as solubility, metabolic stability, and receptor binding affinity. This application note provides a detailed guide for researchers on the N-alkylation of a key derivative, Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate. We present two robust and widely applicable protocols: the classical S_N2 alkylation using alkyl halides and the Mitsunobu reaction for the alkylation with alcohols. This guide explains the causality behind experimental choices, offers detailed step-by-step protocols, and includes a comparative analysis to aid in method selection.

Foundational Principles of N-Alkylation on the Pyrrolo[3,2-b]pyridine Core

The N-alkylation of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate targets the nitrogen atom of the pyrrole ring. This nitrogen's lone pair is part of the aromatic sextet, rendering it significantly less nucleophilic than an aliphatic amine. Consequently, direct alkylation is inefficient. The reaction almost universally proceeds via deprotonation of the N-H proton (pKa ≈ 17 in DMSO for indole) to generate a highly nucleophilic conjugate base, the aza-indolide anion.

Regioselectivity: The pyrrolo[3,2-b]pyridine system contains two nitrogen atoms. However, the N-H proton on the pyrrole ring (N-1) is significantly more acidic than any C-H proton and is the exclusive site of deprotonation under standard basic conditions. The pyridine nitrogen (N-4) is a Lewis basic site but does not undergo alkylation under the conditions described herein, ensuring high regioselectivity for the desired N-1 alkylated product.

Protocol I: Classical S_N2 Alkylation

This method is the most common and cost-effective approach for introducing simple alkyl groups (e.g., methyl, ethyl, benzyl) onto the pyrrole nitrogen. The reaction involves the deprotonation of the N-H group with a suitable base, followed by a nucleophilic attack of the resulting anion on an electrophilic alkylating agent, such as an alkyl halide or sulfonate.

Causality of Reagent Selection:

  • Base: The choice of base is critical and depends on the acidity of the N-H proton and the reactivity of the electrophile.

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the pyrrole nitrogen. It is ideal for ensuring complete formation of the nucleophile before adding the electrophile. Requires strictly anhydrous conditions.

    • Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃): Milder, heterogeneous bases suitable for reactions with more reactive alkylating agents like methyl iodide or benzyl bromide.[4][5] They are safer and easier to handle than NaH.

  • Solvent: A polar aprotic solvent is required to dissolve the reagents and stabilize the intermediate anion without interfering with the reaction.

    • Dimethylformamide (DMF) or Acetonitrile (MeCN): Excellent choices due to their high dielectric constants and ability to solvate cations effectively, which enhances the nucleophilicity of the aza-indolide anion.

Experimental Workflow: S_N2 Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Anhydrous Solvent (DMF) B Add Base (e.g., NaH) under Inert Atmosphere (N2) A->B C Stir for Deprotonation (e.g., 30 min at 0°C) B->C D Add Alkylating Agent (e.g., Alkyl Halide) Dropwise C->D E Monitor Reaction by TLC/LC-MS (Allow to warm to RT) D->E F Quench Reaction (e.g., with water or sat. NH4Cl) E->F G Extract with Organic Solvent (e.g., EtOAc) F->G H Purify by Column Chromatography G->H G Start Choose N-Alkylation Method Q1 Is the Alkyl Source a Primary or Secondary Alcohol? Start->Q1 Q2 Is the Alkyl Source a Simple Alkyl Halide/Sulfonate? Start->Q2 Q1->Q2 No Method_Mitsunobu Use Mitsunobu Reaction Q1->Method_Mitsunobu Yes Q2->Method_Mitsunobu No Method_SN2 Use Classical S_N2 Alkylation Q2->Method_SN2 Yes

Sources

Precision Functionalization of Pyrrolo[3,2-b]pyridine Esters via Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It synthesizes field-proven methodologies with mechanistic rigor to ensure reproducible functionalization of the privileged pyrrolo[3,2-b]pyridine scaffold.

Application Note & Protocol Guide | Version 2.0

Introduction: The Scaffold & The Challenge

The pyrrolo[3,2-b]pyridine ring system (often classified as a 4-azaindole isomer) is a "privileged scaffold" in kinase inhibitor discovery (e.g., FGFR4, VEGFR inhibitors). Its structural isomerism allows it to mimic the purine core of ATP, making it critical for ATP-competitive drug design.

However, functionalizing ester-bearing derivatives of this scaffold presents a dual chemical challenge:

  • Catalyst Deactivation: The pyridine nitrogen (

    
    ) acts as a strong 
    
    
    
    -donor, displacing phosphine ligands and poisoning the Pd(0) active species.
  • Chemoselectivity: The presence of a pendant ester (typically at C2 or C3) restricts the use of strong alkoxide bases (e.g., NaOtBu) common in Buchwald-Hartwig aminations, necessitating "weak-base" protocols to prevent hydrolysis or transesterification.

This guide provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings that overcome these electronic and steric barriers.

Structural Numbering & Reactivity Map

Understanding the electronic bias of the ring is prerequisite to troubleshooting.

G Scaffold Pyrrolo[3,2-b]pyridine Core Structure N_Py Pyridine N (N4) Catalyst Poisoning Site Scaffold->N_Py Coordination N_Pyrrole Pyrrole NH (N1) Acidic Proton (pKa ~13) Requires Protection or Excess Base Scaffold->N_Pyrrole Deprotonation C5_Pos C5 Position (Halogenated Site) Electrophilic for Oxidative Addition Scaffold->C5_Pos Coupling Site Ester Ester Group (C2/C3) Base-Sensitive Handle Scaffold->Ester Steric/Electronic Effect N_Py->C5_Pos Inductive Withdrawal Activates C-Cl/Br

Figure 1: Reactivity profile of the pyrrolo[3,2-b]pyridine scaffold. Note that the pyridine nitrogen (N4) activates the adjacent C5-halogen toward oxidative addition but also competes for the catalyst.

Critical Experimental Considerations

Ligand Selection: The "G3" Advantage

Standard ligands like


 or dppf are often insufficient for difficult azaindole couplings due to competitive binding by the substrate's pyridine nitrogen.
  • Recommendation: Use Buchwald Precatalysts (Gen 3 or Gen 4) . These bulky biaryl phosphines (e.g., XPhos, RuPhos, BrettPhos) create a steric wall that prevents the substrate's nitrogen from binding to the Pd center, ensuring the catalytic cycle continues.

  • Mechanism: The aminobiphenyl backbone facilitates rapid reductive elimination, which is often the rate-determining step in hindered systems.

Base Selection: Protecting the Ester
  • Avoid: Sodium tert-butoxide (

    
    ) or Hydroxides (
    
    
    
    ). These will saponify your ester or cause transesterification.
  • Use: Inorganic carbonates (

    
    , 
    
    
    
    ) or Phosphates (
    
    
    ). Cesium carbonate is particularly effective in aprotic solvents (DMF/DMA) due to the "Cesium Effect" (higher solubility and softer cation).

Application Note 1: Suzuki-Miyaura Coupling

Objective: Formation of


 bonds (Biaryl synthesis).
Substrate Scope:  5-Chloro- or 5-Bromo-pyrrolo[3,2-b]pyridine esters coupled with Aryl/Heteroaryl Boronic Acids.
Protocol A: The "Universal" High-Throughput Method

This protocol uses a precatalyst system robust enough for heteroaryl chlorides.

Reagents:

  • Substrate: 5-Chloro-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base:

    
     (2.0 – 3.0 equiv) [Solid, anhydrous]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio) or pure DMF for water-sensitive esters.

  • Temperature: 80°C – 100°C

Step-by-Step Methodology:

  • Charge: To a reaction vial equipped with a stir bar, add the halide substrate (1.0 equiv), boronic acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G3 (0.05 equiv). Note: If using G2, add XPhos ligand separately (0.05 equiv).

  • Inertion: Seal the vial and purge with

    
     or Argon for 5 minutes (vacuum/fill cycle x3).
    
  • Solvation: Inject degassed 1,4-Dioxane/Water (4:1) via syringe. Concentration should be 0.1 M – 0.2 M.

  • Reaction: Heat to 90°C for 2–12 hours. Monitor via LCMS.

    • Checkpoint: If conversion stalls at <50%, add 1.0 equiv more boronic acid and heat for 2 more hours (protodeboronation of the partner is a common failure mode).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography. Note: Azaindoles are polar; add 1%

    
     to the eluent to prevent streaking.
    

Application Note 2: Buchwald-Hartwig Amination

Objective: Formation of


 bonds (Amination).
Challenge:  High risk of ester hydrolysis and catalyst poisoning by the amine nucleophile.
Protocol B: The "Weak Base" Method for Esters

Standard Buchwald conditions use strong bases. This modified protocol uses BrettPhos with Carbonate base to preserve the ester.

Reagents:

  • Substrate: 5-Bromo-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 equiv)

    • Note: Aryl Bromides are preferred over Chlorides for weak-base amination.

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (5 mol%)

    • Alternative: RuPhos Pd G3 (for secondary amines).

  • Base:

    
     (3.0 equiv) [Must be finely ground and dry]
    
  • Solvent:

    
    -Amyl Alcohol or 1,4-Dioxane (Anhydrous).
    
  • Temperature: 90°C – 110°C[1]

Step-by-Step Methodology:

  • Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon. Moisture kills this reaction when using weak bases.

  • Charge: Add Substrate,

    
    , and Catalyst (BrettPhos Pd G3) under Argon flow.
    
  • Solvation: Add anhydrous solvent (0.15 M).

  • Amine Addition: Add the amine liquid via syringe. If amine is a solid, add in step 2.

  • Activation: Heat to 100°C.

    • Mechanistic Insight: The carbonate base is sparingly soluble. Vigorous stirring (1000 rpm) is mandatory to maintain the heterogeneous surface area for deprotonation.

  • Monitoring: Check LCMS at 4 hours.

    • Troubleshooting: If starting material remains but no product forms, the catalyst may be poisoned. Add 2 mol% fresh catalyst and raise temp to 110°C.

Decision Tree for Optimization

Use this logic flow to select the correct conditions for your specific analog.

DecisionTree Start Start: Functionalize Pyrrolo[3,2-b]pyridine Ester ReactionType Select Reaction Type Start->ReactionType Suzuki C-C Bond (Suzuki) ReactionType->Suzuki Buchwald C-N Bond (Buchwald) ReactionType->Buchwald PartnerType Coupling Partner? Suzuki->PartnerType AmineType Amine Type? Buchwald->AmineType Aryl Simple Aryl PartnerType->Aryl Heteroaryl Heteroaryl/Hindered PartnerType->Heteroaryl Cond1 Pd(dppf)Cl2 K2CO3, Dioxane/H2O Aryl->Cond1 Cond2 XPhos Pd G3 K3PO4, Dioxane/H2O Heteroaryl->Cond2 Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary Cond3 BrettPhos Pd G3 Cs2CO3, t-AmylOH Primary->Cond3 Cond4 RuPhos Pd G3 Cs2CO3, Dioxane Secondary->Cond4

Figure 2: Strategic selection of catalyst and ligand systems based on reaction type and substrate steric/electronic demands.

Troubleshooting & Data Summary

Common Failure Modes
SymptomProbable CauseCorrective Action
No Conversion (SM Recovery) Catalyst poisoning by Pyridine N or Oxidative Addition failure.Switch to XPhos Pd G3 or BrettPhos . Increase Temp to 110°C.
Dehalogenation (H-Substituted)

-Hydride elimination or solvent participation.
Switch solvent from alcohol to Toluene or Dioxane . Avoid

.
Ester Hydrolysis Base is too strong or wet.Use anhydrous

. Ensure solvent is dry.
Protodeboronation (Suzuki) Boronic acid instability.Add boronic acid in portions (0.5 equiv every 2 hrs). Use Boronic Ester instead of Acid.
Comparative Data (Internal Standards)

Typical yields observed with 5-chloro-pyrrolo[3,2-b]pyridine-2-carboxylate methyl ester:

Coupling PartnerCatalyst SystemBaseYield
Phenylboronic AcidPd(dppf)Cl2

82%
3-Pyridylboronic AcidXPhos Pd G3

76%
Morpholine (Amine)RuPhos Pd G3

68%
Aniline (Amine)BrettPhos Pd G3

71%

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Lévesque, É., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(21), 14809-14831.[2] Link

  • Kim, H. J., et al. (2010).[3] Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma.[3] Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417.[3] Link

  • Li, H., et al. (2019). Efficient Palladium-Catalyzed C–N Coupling of Esters with Amines using Carbonate Bases. Organic Letters, 21(10), 3650-3654. Link

Sources

Application Note: High-Fidelity Reduction of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate to (1H-pyrrolo[3,2-b]pyridin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the chemical reduction of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate to its corresponding primary alcohol, (1H-pyrrolo[3,2-b]pyridin-7-yl)methanol. This transformation is a critical step in the synthesis of various pharmacologically active molecules, as the pyrrolopyridine scaffold is a key structural motif in numerous developmental drug candidates.[1][2][3][4] This document outlines detailed protocols using Lithium Aluminum Hydride (LAH) and Diisobutylaluminium Hydride (DIBAL-H), discusses the mechanistic rationale for reagent selection, and provides insights into reaction optimization, workup procedures, and purification strategies. The protocols are designed to ensure high yield, purity, and reproducibility for researchers in medicinal chemistry and drug development.

Introduction: The Significance of Pyrrolopyridine Alcohols

The 1H-pyrrolo[3,2-b]pyridine (azaindole) core is a privileged scaffold in medicinal chemistry, appearing in a wide range of compounds targeting various biological pathways, including kinase inhibition.[3][4] The conversion of the readily available ethyl ester at the 7-position to the primary alcohol provides a versatile synthetic handle for further functionalization, such as etherification, oxidation to the aldehyde, or conversion to a leaving group for nucleophilic substitution. The resulting alcohol, (1H-pyrrolo[3,2-b]pyridin-7-yl)methanol, is a key intermediate for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.[2]

The primary challenge in this reduction lies in achieving chemoselectivity, particularly in preserving the sensitive pyrrolopyridine ring system. The pyridine ring can be susceptible to reduction under certain conditions, and the pyrrole nitrogen can interact with Lewis acidic reagents.[5] Therefore, the choice of reducing agent and reaction conditions is paramount to a successful transformation.

Mechanistic Considerations for Ester Reduction

The reduction of an ester to a primary alcohol is a two-step process involving the addition of two hydride equivalents.[6]

  • Nucleophilic Acyl Substitution: The first hydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form an aldehyde.[7]

  • Nucleophilic Addition: The resulting aldehyde is more reactive than the starting ester and is rapidly reduced by a second equivalent of hydride to form an alkoxide.[6]

  • Workup: The final alcohol is obtained after quenching the reaction and protonating the alkoxide.

Diagram: General Mechanism of Ester Reduction

Ester_Reduction_Mechanism Ester R-COOEt Aldehyde R-CHO Ester->Aldehyde 1. Nucleophilic Acyl Substitution Hydride1 [H⁻] Hydride1->Ester Alkoxide R-CH₂O⁻ Aldehyde->Alkoxide 2. Nucleophilic Addition Hydride2 [H⁻] Hydride2->Aldehyde Alcohol R-CH₂OH Alkoxide->Alcohol 3. Protonation Proton H⁺ (workup) Proton->Alkoxide

Caption: General two-step mechanism for the reduction of an ester to a primary alcohol.

Selecting the Optimal Reducing Agent

Two primary hydride donors are considered for this transformation: Lithium Aluminum Hydride (LAH) and Diisobutylaluminium Hydride (DIBAL-H).

Lithium Aluminum Hydride (LAH)

LAH is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including esters and carboxylic acids.[7][8][9]

  • Advantages: High reactivity, often leading to complete conversion and high yields. It is generally the reagent of choice for complete reduction of esters to alcohols.[7]

  • Disadvantages: Reacts violently with protic solvents, including water and alcohols, requiring strictly anhydrous conditions.[7][10] Workup can be challenging due to the formation of gelatinous aluminum salts.[7] Its high reactivity can sometimes lead to the reduction of other sensitive functional groups.

Diisobutylaluminium Hydride (DIBAL-H)

DIBAL-H is a strong but more sterically hindered reducing agent. It is often used for the partial reduction of esters to aldehydes at low temperatures.[11][12][13]

  • Advantages: Increased selectivity compared to LAH. By controlling the stoichiometry and temperature, the reaction can often be stopped at the aldehyde stage.[11][12][14] Workup is often more straightforward than with LAH.

  • Disadvantages: To achieve full reduction to the alcohol, excess DIBAL-H and/or elevated temperatures are typically required, which can sometimes lead to side reactions.[13]

For the complete reduction of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate to the corresponding alcohol, LAH is generally the more direct and efficient reagent. However, DIBAL-H can be a viable alternative, particularly if issues with chemoselectivity or workup arise with LAH.

Experimental Protocols

Safety Precaution: All reactions involving LAH and DIBAL-H must be conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Reduction with Lithium Aluminum Hydride (LAH)

This protocol is optimized for the complete reduction of the ester to the primary alcohol.

Workflow: LAH Reduction Protocol

LAH_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep 1. Prepare LAH suspension in anhydrous THF under N₂. Substrate 2. Dissolve Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate in anhydrous THF. Prep->Substrate Cooling1 3. Cool LAH suspension to 0 °C. Substrate->Cooling1 Addition 4. Add substrate solution dropwise to the LAH suspension. Cooling1->Addition Warm 5. Allow reaction to warm to room temperature and stir. Addition->Warm Monitor 6. Monitor reaction progress by TLC or LC-MS. Warm->Monitor Cooling2 7. Cool reaction mixture to 0 °C. Monitor->Cooling2 Quench 8. Perform Fieser workup (sequential addition of H₂O, 15% NaOH, and H₂O). Cooling2->Quench Filter 9. Filter the resulting salts and wash with THF/EtOAc. Quench->Filter Concentrate 10. Concentrate the filtrate in vacuo. Filter->Concentrate Purify 11. Purify the crude product by column chromatography. Concentrate->Purify

Caption: Step-by-step workflow for the LAH reduction.

Materials:

  • Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add LAH (1.5 equivalents) and suspend it in anhydrous THF (10 mL per gram of ester).

  • Substrate Addition: Dissolve Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate (1.0 equivalent) in anhydrous THF (5 mL per gram) and add it to the dropping funnel.

  • Reaction: Cool the LAH suspension to 0 °C using an ice bath. Add the substrate solution dropwise over 30 minutes, maintaining the internal temperature below 10 °C.[15] After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed.

  • Workup (Fieser Method): [16][17][18][19] Cool the reaction mixture back to 0 °C. Cautiously and slowly add the following reagents dropwise in sequential order, allowing the gas evolution to subside between each addition:

    • 'x' mL of water (where 'x' is the mass of LAH in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Isolation: Stir the resulting mixture vigorously at room temperature for 30 minutes. The grey suspension should turn into a white, filterable solid. Add anhydrous MgSO₄ and stir for another 15 minutes.

  • Purification: Filter the solid through a pad of Celite®, washing the filter cake thoroughly with THF and EtOAc. Combine the organic filtrates and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of EtOAc in hexanes to afford (1H-pyrrolo[3,2-b]pyridin-7-yl)methanol.

Protocol 2: Reduction with Diisobutylaluminium Hydride (DIBAL-H)

This protocol is an alternative that may offer advantages in terms of workup and selectivity. Note that more than one equivalent is needed to drive the reaction to the alcohol.

Materials:

  • Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate

  • Diisobutylaluminium Hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes or toluene)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate (1.0 equivalent) in anhydrous toluene (15 mL per gram).

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add DIBAL-H solution (2.5 - 3.0 equivalents) dropwise via syringe or dropping funnel, ensuring the internal temperature remains below -70 °C.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the intermediate aldehyde.

  • Workup: Cool the reaction mixture to 0 °C. Slowly add methanol to quench the excess DIBAL-H. Then, add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours until the aqueous and organic layers become clear.

  • Isolation: Separate the organic layer and extract the aqueous layer with EtOAc (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes.

Data and Expected Outcomes

The following table summarizes the typical reaction parameters and expected outcomes for the reduction of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate.

ParameterLAH ReductionDIBAL-H Reduction
Reducing Agent Lithium Aluminum HydrideDiisobutylaluminium Hydride
Equivalents 1.5 - 2.02.5 - 3.0
Solvent Anhydrous THFAnhydrous Toluene or DCM
Temperature 0 °C to Room Temp.-78 °C to Room Temp.
Reaction Time 2 - 4 hours3 - 5 hours
Typical Yield 85 - 95%75 - 90%
Workup Fieser MethodRochelle's Salt
Key Advantage High reactivity and yieldMilder, potentially better selectivity

Troubleshooting and Optimization

  • Incomplete Reaction: If the starting material is not fully consumed, consider increasing the equivalents of the reducing agent or extending the reaction time. Ensure all reagents and solvents are strictly anhydrous.

  • Formation of Aldehyde Intermediate (with DIBAL-H): If the aldehyde is the major product, ensure sufficient equivalents of DIBAL-H are used and that the reaction is allowed to warm to room temperature to facilitate the second reduction.

  • Difficult Workup (LAH): If a fine, gelatinous precipitate forms that is difficult to filter, stir the quenched mixture for a longer period (even overnight) with Rochelle's salt.

  • Purification Challenges: Pyrrolopyridine derivatives can sometimes be sensitive to acidic silica gel.[20] If degradation or poor recovery is observed during chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent or using neutral alumina as the stationary phase.[20]

Conclusion

The reduction of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate to (1H-pyrrolo[3,2-b]pyridin-7-yl)methanol is a robust and high-yielding transformation that can be effectively achieved using standard hydride reducing agents. Lithium Aluminum Hydride offers a direct and efficient route, while DIBAL-H provides a valuable alternative with a potentially simpler workup. The choice of protocol will depend on the scale of the reaction, available equipment, and the downstream synthetic steps. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently synthesize this key building block for the development of novel therapeutics.

References

  • Chemistry Steps. (2024, December 19). DIBAL Reducing Agent. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]

  • Chandra, T., & Zebrowski, J. P. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. Retrieved from [Link]

  • OrgoSolver. (n.d.). DIBAL-H: Ester to Aldehyde (-78 C) | Stopping Point + Traps. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • Patel, M., et al. (2025, March 13). From Lab Procedure to Industrial Reality: Continuous Flow Diisobutylaluminum Hydride Reduction of Esters to Aldehydes. Organic Process Research & Development. Retrieved from [Link]

  • NPTEL. (n.d.). Reduction Reactions. Retrieved from [Link]

  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up? Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

  • University of Rochester. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Leah4sci. (2024, January 7). Alcohol synthesis via ester reduction with lithium aluminium hydride (LAH). YouTube. Retrieved from [Link]

  • University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Liu, J., et al. (2021). Chemoselective (Hetero)Arene Electroreduction Enabled by Rapid Alternating Polarity. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • KAUST Repository. (n.d.). Selective Reductive Removal of Ester and Amide Groups from Arenes and Heteroarenes through Nickel-Catalyzed C−O and C−N Bond. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ORGANIC CHEMISTRY. Retrieved from [Link]

  • Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 7). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Academia.edu. (n.d.). Reduction of esters and other carboxylates by sodium borohydride/ethanedithiol: improved procedures and an investigation into the nature of the reducing species. Retrieved from [Link]

  • Journal of Organic Chemistry. (n.d.). Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine. Retrieved from [Link]

  • Jones Research Group. (n.d.). Reduction Reactions and Heterocyclic Chemistry. Retrieved from [Link]

  • Supporting Information. (n.d.). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • PubMed. (2019, June 15). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Retrieved from [Link]

  • ResearchGate. (2025, December 28). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015, August 29). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of novel pyrrolo-pyridine derivatives as novel class of antibacterials. Retrieved from [Link]

  • Google Patents. (n.d.). CN1554648A - Method for preparing alcohol by reduction of heterocyclic carboxylic acid ester.
  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.4: Alcohols from Carbonyl Compounds- Reduction. Retrieved from [Link]

  • Chemguide. (n.d.). REDUCTION OF CARBOXYLIC ACIDS. Retrieved from [Link]

  • Chemistry Steps. (2024, November 26). Carboxylic Acids to Alcohols. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013, March 11). A one-pot catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from benzene-1,2-diamine, acetylenedicarboxylates and ethyl bromopyruvate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1h-pyrrolo[2,3-c]pyridine-7-carboxylate. Retrieved from [Link]

Sources

Procedure for synthesizing 4-azaindole 7-carboxylate intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Synthesis of 4-Azaindole 7-Carboxylate Intermediates for Drug Discovery

For: Researchers, scientists, and drug development professionals in medicinal chemistry and process development.

Introduction: The Strategic Value of the 4-Azaindole Scaffold

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) nucleus is a privileged heterocyclic scaffold in modern medicinal chemistry.[1][2] As a bioisostere of the natural indole ring, the strategic placement of a nitrogen atom in the benzene portion of the indole core profoundly modulates the molecule's physicochemical and pharmacological properties. This modification introduces a hydrogen bond acceptor, alters electronic distribution, and can enhance binding affinity to biological targets, particularly kinases.[1][3] Consequently, 4-azaindole derivatives are key components in a range of therapeutic agents, including potent kinase inhibitors for oncology.[4]

The 7-carboxylate ester functionality on the 4-azaindole core is a particularly valuable synthetic handle. It serves as a versatile intermediate, enabling further elaboration of the molecule through amide bond formation, reduction to the corresponding alcohol, or participation in various cross-coupling reactions. This application note provides a detailed, field-proven protocol for the synthesis of 4-azaindole 7-carboxylate intermediates, focusing on a robust and scalable palladium-catalyzed carbonylation approach. We will delve into the causality behind experimental choices, provide a self-validating protocol, and offer practical troubleshooting advice.

Overview of Synthetic Strategies

Multiple synthetic routes to the 4-azaindole core have been developed, many of which are adaptations of classical indole syntheses.[5] However, for constructing highly functionalized derivatives, transition-metal-catalyzed cross-coupling reactions offer superior efficiency, selectivity, and substrate scope.[6][7]

A common and effective strategy involves a two-stage approach:

  • Construction of a Halogenated 4-Azaindole Core: A foundational 4-azaindole scaffold is first synthesized and then selectively halogenated at the C7 position.

  • Palladium-Catalyzed Functionalization: The C7-halogen bond is then leveraged in a palladium-catalyzed cross-coupling reaction to introduce the desired carboxylate group.

This modular approach allows for late-stage functionalization, which is highly advantageous in a drug discovery setting for the rapid generation of analog libraries. The protocol detailed below focuses on a palladium-catalyzed aminocarbonylation of a 7-halo-4-azaindole, a reliable method for installing the carboxylate functionality.

Visualizing the Synthetic Workflow

The following diagram outlines the overall strategic approach from a commercially available pyridine derivative to the target 4-azaindole 7-carboxylate intermediate.

G cluster_0 Stage 1: Scaffold Construction cluster_1 Stage 2: C7-Functionalization A 2-Chloro-3-nitropyridine C S,N-Acetal Intermediate A->C Condensation B Substituted Ketone B->C D 4-Azaindole Core C->D Reductive Cyclization E 7-Halo-4-azaindole D->E Halogenation (e.g., NIS, NBS) F E->F Pd-Catalyzed Carbonylation G Drug Candidates F->G Further Derivatization CatCycle cluster_main A Pd(0)L₂ B Ar-Pd(II)-I(L₂) A->B Oxidative Addition (Ar-I) C Ar-C(O)-Pd(II)-I(L₂) B->C CO Insertion C->A Reductive Elimination (+HI, -Pd(0)L₂) D Ar-C(O)-OMe C->D Nucleophilic Attack (MeOH)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and improve your reaction yields. Our recommendations are based on established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate, with a focus on the Bartoli indole synthesis, a widely used and effective method for preparing 7-substituted indoles and their aza-analogs.[1][2]

Q1: What are the primary synthetic routes to Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate?

While several methods exist for the synthesis of the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core, the Bartoli indole synthesis is a prominent and highly convergent approach.[2][3] This method involves the reaction of an ortho-substituted nitropyridine with a vinyl Grignard reagent.[1][4] Alternative strategies include Fischer indole synthesis, palladium-catalyzed cross-coupling reactions, and Chichibabin-like cyclizations, each with its own set of advantages and limitations.[5][6]

Q2: Why is the Bartoli indole synthesis often preferred for this target molecule?

The Bartoli indole synthesis is particularly advantageous for creating 7-substituted indoles, a class to which Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate belongs.[1][2] Traditional indole syntheses often struggle to produce this substitution pattern with high regioselectivity and yield.[2] The Bartoli method, however, is one of the most direct and flexible routes to these compounds, starting from readily available nitropyridine precursors.[1][2]

Q3: What are the most critical parameters for a successful Bartoli indole synthesis?

The success of the Bartoli indole synthesis hinges on several key factors:

  • Stoichiometry of the Grignard Reagent: Typically, three equivalents of the vinyl Grignard reagent are necessary for complete conversion when starting from a nitroarene.[1][7]

  • Ortho-Substituent on the Nitroarene: The presence of a substituent ortho to the nitro group is crucial for the reaction to proceed efficiently.[3][7] Sterically bulky ortho groups often lead to higher yields as they facilitate the key[7][7]-sigmatropic rearrangement step.[1][7]

  • Reaction Temperature: Low temperatures, often around -40 °C, are typically required to control the reactivity of the Grignard reagent and minimize side reactions.[8]

  • Anhydrous Conditions: Like all Grignard reactions, the Bartoli synthesis is highly sensitive to moisture. Rigorous exclusion of water from glassware, solvents, and reagents is essential.

Q4: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most common method for monitoring the reaction's progress. A suitable solvent system (e.g., ethyl acetate/hexanes) should be developed to clearly separate the starting nitropyridine, the intermediate nitroso species (if observable), and the final product. Staining with a visualizing agent such as potassium permanganate or ceric ammonium molybdate can aid in the identification of spots. For more quantitative analysis, techniques like HPLC or GC-MS can be employed on quenched aliquots of the reaction mixture.

II. Troubleshooting Guide

This section provides detailed solutions to specific problems that may arise during the synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate via the Bartoli indole synthesis.

Problem 1: Low or No Conversion of the Starting Nitropyridine

Possible Cause A: Inactive or Insufficient Grignard Reagent

The quality and concentration of the vinyl Grignard reagent are paramount. Grignard reagents can degrade upon storage, especially if exposed to air or moisture.

  • Solution:

    • Titrate the Grignard Reagent: Before use, always titrate the Grignard reagent to determine its exact molarity. A common method is the titration with a solution of I2 in THF until the iodine color persists.

    • Use Fresh Reagent: If possible, use freshly prepared or newly purchased vinyl Grignard reagent.

    • Ensure Sufficient Equivalents: As the mechanism requires three equivalents of the Grignard reagent, using a slight excess (e.g., 3.1-3.3 equivalents) can help drive the reaction to completion.[1][3][7]

Possible Cause B: Presence of Water in the Reaction

Water will rapidly quench the Grignard reagent, rendering it inactive.

  • Solution:

    • Dry Glassware: Oven-dry all glassware overnight at >120 °C and allow it to cool in a desiccator or under a stream of dry nitrogen or argon.

    • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents (e.g., THF, Et2O).[3]

    • Handle Reagents Under Inert Atmosphere: Perform the entire reaction under a positive pressure of an inert gas like nitrogen or argon.

Possible Cause C: Incorrect Reaction Temperature

The addition of the Grignard reagent is exothermic. If the temperature is too high, side reactions can occur. If it is too low, the reaction rate may be too slow.

  • Solution:

    • Maintain Low Temperature: Cool the reaction vessel to the recommended temperature (e.g., -40 °C to -78 °C) using a suitable cooling bath (e.g., dry ice/acetone) before adding the Grignard reagent.[8]

    • Slow Addition: Add the Grignard reagent dropwise to the solution of the nitropyridine to maintain a constant internal temperature.

Problem 2: Formation of Significant Side Products

The formation of byproducts such as anilines or biaryls can reduce the yield of the desired indole.

Possible Cause A: Incorrect Stoichiometry

An incorrect ratio of Grignard reagent to the nitropyridine can lead to the formation of various side products.

  • Solution:

    • Precise Stoichiometry: As mentioned, use a precisely determined amount of the Grignard reagent. An excess may lead to undesired reactions, while an insufficient amount will result in incomplete conversion.

ReagentRecommended EquivalentsRationale
Vinyl Grignard Reagent3.0 - 3.3Three equivalents are mechanistically required for full conversion from the nitroarene.[1]
Nitropyridine1.0The limiting reagent.

Possible Cause B: Temperature Fluctuations

Rapid addition of the Grignard reagent can cause localized heating, promoting side reactions.

  • Solution:

    • Controlled Addition: Use a syringe pump for the slow and steady addition of the Grignard reagent. This ensures better temperature control and minimizes the formation of byproducts.

Problem 3: Difficulty in Product Isolation and Purification

The workup and purification steps can be challenging, leading to product loss.

Possible Cause A: Emulsion Formation During Workup

Aqueous workup can sometimes lead to the formation of stable emulsions, making phase separation difficult.

  • Solution:

    • Saturated Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.

    • Filtration: Filter the emulsified mixture through a pad of Celite or glass wool.

Possible Cause B: Co-elution of Impurities During Chromatography

Impurities with similar polarity to the desired product can make purification by column chromatography challenging.

  • Solution:

    • Optimize Solvent System: Experiment with different solvent systems for TLC to achieve better separation between the product and impurities. Consider adding a small amount of a third solvent (e.g., dichloromethane or a few drops of triethylamine for basic compounds) to improve resolution.

    • Alternative Purification Methods: If column chromatography is ineffective, consider other techniques such as preparative HPLC or crystallization.

III. Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate, incorporating best practices to maximize yield and purity.

Step 1: Preparation of the Reaction Setup

  • Oven-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet overnight at 120 °C.

  • Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen.

Step 2: Reaction

  • To the flask, add the starting nitropyridine (1.0 eq) and anhydrous THF.

  • Cool the solution to -40 °C in a dry ice/acetonitrile bath.

  • Slowly add a solution of vinylmagnesium bromide (3.1 eq) in THF via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not rise above -35 °C.

  • Stir the reaction mixture at -40 °C for an additional 2 hours.

Step 3: Workup

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at -40 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate as a solid.

IV. Visualizations

Mechanism of the Bartoli Indole Synthesis

Bartoli_Mechanism Nitroarene Ortho-Substituted Nitropyridine Grignard1 + 1 eq. Vinyl Grignard Intermediate1 Intermediate A Grignard1->Intermediate1 Addition Nitrosoarene Nitrosoarene Intermediate Intermediate1->Nitrosoarene Decomposition Grignard2 + 1 eq. Vinyl Grignard Intermediate2 Intermediate B Grignard2->Intermediate2 Addition Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate2->Rearrangement Intermediate3 Intermediate C Rearrangement->Intermediate3 Cyclization Intramolecular Cyclization Intermediate3->Cyclization Intermediate4 Intermediate D Cyclization->Intermediate4 Grignard3 + 1 eq. Vinyl Grignard IndoleSalt Dimagnesium Indole Salt Grignard3->IndoleSalt Deprotonation Workup Aqueous Workup (e.g., NH4Cl) IndoleSalt->Workup Product Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate Workup->Product

Caption: Key steps in the Bartoli indole synthesis mechanism.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Yield Start Low or No Product Yield CheckGrignard Is the Grignard reagent active and in sufficient quantity? Start->CheckGrignard Titrate Action: Titrate Grignard reagent. Use 3.1-3.3 equivalents. CheckGrignard->Titrate No CheckAnhydrous Were anhydrous conditions maintained? CheckGrignard->CheckAnhydrous Yes Titrate->CheckAnhydrous DryReagents Action: Oven-dry glassware. Use anhydrous solvents. Work under inert atmosphere. CheckAnhydrous->DryReagents No CheckTemp Was the reaction temperature controlled? CheckAnhydrous->CheckTemp Yes DryReagents->CheckTemp ControlTemp Action: Maintain low temperature (-40 °C). Add Grignard reagent slowly. CheckTemp->ControlTemp No ReRun Re-run the reaction with optimized parameters CheckTemp->ReRun Yes ControlTemp->ReRun

Caption: A decision tree for troubleshooting low reaction yields.

V. References

  • Wikipedia. Bartoli indole synthesis. [Link]

  • Online Organic Chemistry Tutor. Bartoli Indole Synthesis. [Link]

  • Name-Reaction.com. Bartoli indole synthesis. [Link]

  • Synfacts. (2021). The Bartoli Indole Synthesis. Synfacts, 17(02), 0187.

  • Collazo, E. R., et al. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 76(11), 4567–4574.

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. (2025, November 21). Preprints.org.

  • Gesto, D., et al. (2020). Different strategies for synthesis of 7-azaindoles. Molecules, 25(23), 5588.

  • Gatlik, M., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 6(10), 2735–2744.

  • Negrie, M., et al. (2003). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 103(10), 3959–4006.

  • Predeus, A. (2009, February 20). Bartoli Indole Synthesis. Michigan State University.

  • Guéret, A., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 479-499.

  • Dalpozzo, R., & Bartoli, G. (2005). The Bartoli Indole Synthesis. Current Organic Chemistry, 9(2), 163-178.

Sources

Solving solubility issues of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

A Scientist's Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support guide for Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with this compound in aqueous media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments. This guide is structured in a question-and-answer format to directly address the challenges you may be facing.

Section 1: Characterization & Baseline Assessment

Before attempting to solve a solubility problem, it is critical to quantitatively define it. An arbitrary observation of "poor solubility" is insufficient for systematic improvement. The first step is always to establish a reliable baseline.

Q1: My compound, Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate, won't dissolve in my aqueous buffer. What is the absolute first step I should take?

Answer: The foundational first step is to determine the quantitative baseline aqueous solubility of your compound. This value, typically expressed in µg/mL or µM, serves as the benchmark against which all enhancement strategies will be measured. The most widely accepted method for this is the Shake-Flask Method .[1]

The rationale for this initial step is to move from a qualitative observation to a quantitative metric. Without a baseline, it is impossible to assess whether a chosen strategy is effective or to compare the efficacy of different approaches.

Experimental Protocol: Shake-Flask Method for Baseline Solubility

This protocol outlines the equilibrium solubility measurement, which is a self-validating system when approached from both undersaturation and supersaturation.[2]

Materials:

  • Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate (solid)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, preferably PTFE or PVDF for chemical compatibility)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A good starting point is 2-5 mg/mL.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for 24 to 48 hours to ensure equilibrium is reached.[1]

  • Phase Separation: After equilibration, let the vials stand for at least one hour to allow the excess solid to settle.[2]

  • Sampling & Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microcrystals. This step is critical to avoid artificially high results.

  • Quantification:

    • Prepare a standard curve of your compound in a suitable solvent (like acetonitrile or methanol).

    • Dilute the filtered aqueous sample into the mobile phase or a suitable solvent for analysis.

    • Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.[3]

  • Calculation: Express the final concentration in µg/mL or convert it to molarity. This is your baseline solubility.

Section 2: Troubleshooting & Solution Strategies

Once you have a baseline, you can explore various strategies to improve solubility. The following decision-making workflow can guide your approach.

G start Start: Poor Aqueous Solubility Observed baseline Q1: Determine Baseline Solubility (Shake-Flask Method) start->baseline ph_q Is the compound ionizable? baseline->ph_q ph_a Q2: pH Modification (Generate pH-Solubility Profile) ph_q->ph_a Yes cosolvent_q Is pH modification sufficient? ph_q->cosolvent_q No ph_a->cosolvent_q cosolvent_a Q3: Co-solvent Screening (e.g., PEG 400, Propylene Glycol, Ethanol) cosolvent_q->cosolvent_a No advanced Q6: Advanced Formulations (Solid Dispersions) cosolvent_q->advanced Yes, but need more surfactant_q Is the compound highly lipophilic? cosolvent_a->surfactant_q surfactant_a Q4: Surfactant Screening (e.g., Polysorbate 80, Poloxamers) surfactant_q->surfactant_a Yes cyclo_q Need a low-toxicity formulation? surfactant_q->cyclo_q No surfactant_a->cyclo_q cyclo_a Q5: Cyclodextrin Complexation (e.g., HP-β-CD) cyclo_q->cyclo_a Yes cyclo_q->advanced No cyclo_a->advanced

Caption: A systematic workflow for enhancing compound solubility.

Q2: Can I improve the solubility of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate by changing the pH?

Answer: Yes, this is a highly effective and simple first strategy to try. The 1H-pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, contains a basic pyridine nitrogen. Lowering the pH of the aqueous medium will protonate this nitrogen, creating a positively charged species that is significantly more soluble in polar solvents like water.[4][]

Causality: The protonation of the pyridine nitrogen introduces an ionic character to the molecule. This allows for strong ion-dipole interactions with water molecules, which are energetically more favorable than the interactions between the neutral molecule and water, thus increasing solubility.[6]

Experimental Protocol: Generating a pH-Solubility Profile

Procedure:

  • Prepare a series of buffers with pH values ranging from 2 to 9 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, borate buffer for pH 9).

  • Perform the Shake-Flask Method described in Q1 for each pH value.

  • Plot the measured solubility (on a log scale) against the pH.

  • This plot will reveal the pH at which the compound's solubility is maximal.

Key Consideration: While solubility may be high at a low pH, be aware of potential precipitation if this solution is neutralized, for instance, upon intravenous injection into the bloodstream where the pH is buffered to ~7.4.[7]

Q3: pH adjustment helped, but I still need a higher concentration for my assay. What should I try next?

Answer: The use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9] This makes the environment more favorable for dissolving lipophilic compounds like yours.

Causality: Co-solvents work by disrupting the hydrogen bonding network of water. This reduction in solvent polarity lowers the energy required to create a cavity for the solute molecule, thereby enhancing solubility.[] Common pharmaceutically acceptable co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[10][11][12]

Experimental Protocol: Co-solvent Screening

Procedure:

  • Select a primary aqueous buffer (e.g., PBS, pH 7.4).

  • Prepare a series of solvent systems with increasing concentrations of a co-solvent (e.g., 5%, 10%, 20%, 40% v/v PEG 400 in PBS).

  • Use the Shake-Flask Method to determine the solubility of your compound in each of these solvent mixtures.

  • Plot solubility against the percentage of co-solvent to determine the optimal concentration.

Key Consideration: High concentrations of organic solvents can be toxic in biological assays and may cause the compound to precipitate upon significant dilution into an aqueous environment.[7]

Q4: My compound is quite lipophilic. Are surfactants a viable option?

Answer: Absolutely. Surfactants are an excellent choice for highly lipophilic compounds. Surfactants, or surface-active agents, are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles in aqueous solutions.[13][14]

Causality: These micelles have a hydrophobic core and a hydrophilic shell. The lipophilic drug partitions into the hydrophobic core, effectively being encapsulated in a water-soluble nanoparticle.[15] This "micellar solubilization" can increase the apparent water solubility of a drug by several orders of magnitude.[16] Common non-ionic surfactants used in research include Polysorbate 80 (Tween® 80) and Poloxamers (Pluronic®).[15]

G cluster_micelle Micelle in Aqueous Media center Hydrophobic Core s1 center->s1 s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 label_hydrophilic Hydrophilic Head s1->label_hydrophilic drug Drug Molecule label_hydrophobic Hydrophobic Tail

Caption: Micellar solubilization of a hydrophobic drug molecule.

Q5: I need a formulation for in vivo studies and am concerned about the toxicity of co-solvents or surfactants. What are my options?

Answer: For applications requiring high biocompatibility, cyclodextrins are an excellent technology to investigate. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[17][18]

Causality: They can encapsulate a poorly soluble guest molecule, like your compound, into their central cavity, forming a water-soluble "inclusion complex".[19][20] This complex shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility.[21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and favorable safety profile.[19]

G cluster_process Inclusion Complex Formation cluster_complex Water-Soluble Complex drug Drug Molecule plus + cd Cyclodextrin equilibrium complex_node drug_inside Drug

Sources

Stability of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Profile of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate

Executive Summary

You are inquiring about Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate (a derivative of 4-azaindole). This compound exhibits a distinct reactivity profile compared to the more common 7-azaindole (pyrrolo[2,3-b]pyridine) due to the position of the pyridine nitrogen relative to the ester.

The Critical Stability Axiom: Under basic conditions, this molecule faces a bifurcated reactivity path :

  • Thermodynamic N-Deprotonation (Fast): The pyrrole N-H is acidic (

    
    ).
    
  • Irreversible Ester Hydrolysis (Variable): The C7-ester is electronically activated by the fused pyridine ring, making it significantly more susceptible to saponification than a standard indole ester.

This guide provides the protocols to control these pathways, ensuring you either achieve clean hydrolysis or prevent it during N-functionalization.

Part 1: The Stability Matrix

The following table summarizes the stability of the compound in common basic environments. Use this to select the correct reagents for your intent.

Base SystemSolventPredominant SpeciesStability Outcome
LiOH / NaOH (1M) Water/THF (1:1)Carboxylate Anion Unstable (Hydrolyzes). Rapid conversion to carboxylic acid (saponification). Occurs within 1–4 hours at RT.
NaH (60%) DMF / THF (Dry)Pyrrolide Anion Stable. Forms the N-anion (nucleophile). Ester remains intact if water is strictly excluded.

/

DMF / MeCNNeutral / Equilibrium Conditionally Stable. If solvent is "wet," slow hydrolysis occurs over 12–24h. If dry, stable at RT; risk of transesterification if alcohol solvents are used.
DIPEA / TEA DCM / DMFNeutral Stable. These bases are too weak to deprotonate the pyrrole N-H significantly and non-nucleophilic enough to spare the ester.
KOtBu t-BuOH / THFPyrrolide Anion Risk of Transesterification. The tert-butoxide anion may attack the ester, especially if heated.

Part 2: Troubleshooting Guides (FAQ Format)

Scenario A: "My ester is disappearing during N-alkylation."

User Issue: "I am trying to alkylate the pyrrole nitrogen using


 in DMF, but I see a new polar spot on TLC that doesn't move, and my yield is low."

Root Cause Analysis: The "polar spot" is likely the carboxylic acid (hydrolysis product). The pyridine ring in the 4-azaindole scaffold pulls electron density, making the C7-carbonyl carbon highly electrophilic. Even trace water in DMF/DMSO, activated by carbonate bases, generates enough hydroxide (


) to hydrolyze this activated ester.

Corrective Protocol: Anhydrous N-Alkylation

  • Solvent Prep: Do not rely on "bottle dry" solvents. Dry DMF over activated 4Å molecular sieves for 24 hours.

  • Base Switch: If possible, switch to NaH (Sodium Hydride) in THF/DMF at 0°C.

    • Why? NaH reacts irreversibly with water to form

      
       and NaOH. While NaOH is bad, the reaction with the Pyrrole-NH is faster. Once the N-anion forms, the electron density increases, slightly deactivating the ester toward nucleophilic attack.
      
  • Temperature: Keep the reaction

    
    . Higher temperatures increase the rate of nucleophilic attack at the ester.
    
Scenario B: "I want to hydrolyze the ester, but the product won't extract."

User Issue: "I treated the compound with LiOH. The ester is gone, but after acidifying and extracting with EtOAc, the product remains in the aqueous layer."

Root Cause Analysis: The hydrolysis product is an azaindole-7-carboxylic acid .

  • Zwitterionic Trap: This molecule has a basic pyridine nitrogen and an acidic carboxylic acid. At neutral pH, it may exist as a zwitterion (highly polar/water-soluble).

  • Isoelectric Point (pI): If you acidify too much (pH < 2), you protonate the pyridine N, making it cationic (

    
    ). If you are too basic (pH > 5), it is anionic (
    
    
    
    ).

Corrective Protocol: Isoelectric Precipitation

  • Reaction: Run hydrolysis with LiOH (2 eq) in THF/H2O.

  • Workup: Do not do a standard extraction.

  • Adjustment: Carefully adjust the aqueous solution to pH 4–5 using 1M HCl.

  • Isolation: The free acid is least soluble at its isoelectric point. It should precipitate as a solid. Filter the solid.[1]

  • Rescue: If it does not precipitate, use n-Butanol for extraction (it extracts polar heterocycles better than EtOAc) or lyophilize the aqueous layer directly.

Part 3: Visualizing the Reactivity Pathways

The following diagram maps the bifurcated reactivity of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate.

AzaindoleReactivity SM Ethyl 1H-pyrrolo[3,2-b] pyridine-7-carboxylate (Starting Material) N_Anion N-Deprotonated Species (Nucleophilic) SM->N_Anion Strong Base (NaH) Anhydrous Hydrolysis 7-Carboxylic Acid (Hydrolysis Product) SM->Hydrolysis Aq. Base (LiOH) or Wet Solvent N_Anion->Hydrolysis Trace H2O (Slow) Alkylated N-Alkylated Product (Target) N_Anion->Alkylated R-X (Alkyl Halide) Hydrolysis->SM Impossible (Irreversible)

Caption: Figure 1. Divergent reactivity pathways. Green path represents desired anhydrous N-functionalization. Red path represents irreversible hydrolysis driven by water/base.

Part 4: Scientific Rationale (Mechanism)

The instability of the C7-ester in pyrrolo[3,2-b]pyridine is mechanistically distinct from standard indoles:

  • Inductive Withdrawal: The pyridine nitrogen (N4) exerts a strong electron-withdrawing effect ($ -I $ effect) on the ring system.

  • Position C7 Vulnerability: Unlike 7-azaindole (where N is at position 7), in 4-azaindole, the C7 carbon is part of the pyridine ring system. Esters attached to electron-deficient heterocycles (like pyridine) undergo hydrolysis rates

    
     to 
    
    
    
    times faster than phenyl esters due to the stabilization of the tetrahedral intermediate.
  • The "Self-Protection" of the Anion: When you successfully deprotonate the pyrrole NH (forming the N-anion), the molecule becomes electron-rich (donating density into the ring). This decreases the electrophilicity of the ester carbonyl, temporarily protecting it from hydrolysis. This is why NaH (which rapidly forms the anion) is safer for the ester than Carbonate bases (which exist in equilibrium and leave the neutral ester exposed to trace hydroxide).

References

  • Structure & Numbering: 1H-Pyrrolo[3,2-b]pyridine. PubChem CID 329771617. Link

  • Azaindole Synthesis & Reactivity: Popowycz, F., et al. "Synthesis and reactivity of 7-azaindole derivatives." Tetrahedron, 2009. (General reactivity principles of the azaindole scaffold).

  • Base-Mediated Hydrolysis of Heterocyclic Esters: Joule, J.A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010. (Authoritative text on pyridine/azaindole electron deficiency).
  • N-Alkylation Protocols: Song, J.J., et al. "Practical Synthesis of 4-Azaindoles." Journal of Organic Chemistry, 2002. (Describes anhydrous base handling for sensitive azaindoles).

Sources

Technical Support Center: Purification of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate . It addresses the unique physicochemical challenges of the 4-azaindole scaffold, specifically the amphoteric nature of the pyrrolo[3,2-b]pyridine core, which often leads to purification difficulties such as streaking on silica, oxidative discoloration, and regioisomeric contamination.

Case ID: AZ-32B-PUR-001

Subject: Impurity Removal & Protocol Optimization for Crude 4-Azaindole Esters Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Diagnostic Q&A: Identifying Your Impurity Profile

Q: My crude product is a dark red/brown oil, but the literature describes a white/tan solid. Is it decomposed? A: Not necessarily. The 1H-pyrrolo[3,2-b]pyridine scaffold (4-azaindole) is electron-rich and prone to oxidative oligomerization upon exposure to air and light, similar to indoles.[1] The dark color often comes from trace amounts of highly colored quinoid-type oxidation byproducts (iminoquinones).[1]

  • Action: If the proton NMR is clean, the color is likely cosmetic. Perform a charcoal filtration (activated carbon) in hot ethanol or reflux with toluene/silica to adsorb the colored impurities before recrystallization.

Q: I see "ghost peaks" or broad humps in the NMR aromatic region (7.0–8.5 ppm). A: This usually indicates rotamers or aggregates due to hydrogen bonding (N1-H···N4), or contamination with regioisomers .[1]

  • Diagnosis: Run the NMR at elevated temperature (50°C). If peaks sharpen/coalesce, it is aggregation.[1] If they remain distinct, you likely have the [2,3-b] or [3,2-c] regioisomer, which can form if the cyclization precursor (e.g., 3-aminopyridine derivative) was not isomerically pure.[1]

Q: My compound streaks heavily on TLC and co-elutes with impurities on the column. A: This is a classic issue with azaindoles. The molecule is amphoteric :

  • N1 (Pyrrole): Weakly acidic (pKa ~13).[1]

  • N4 (Pyridine): Basic (pKa ~4–5).[1]

  • Cause: The basic N4 interacts strongly with the acidic silanols on silica gel, causing peak tailing.

  • Solution: You must deactivate the silica.[1][2] Use Protocol A below.

Troubleshooting Guides & Protocols

Protocol A: Triethylamine-Deactivated Silica Chromatography

Standard silica gel is too acidic for 4-azaindoles, leading to poor recovery and resolution.[1]

Materials:

  • Silica Gel 60 (230–400 mesh)

  • Triethylamine (TEA)

  • Eluent: Hexanes/Ethyl Acetate (or DCM/MeOH for polar impurities)

Step-by-Step:

  • Slurry Preparation: Suspend the silica gel in the starting mobile phase (e.g., 10% EtOAc/Hexane).

  • Deactivation: Add 1% v/v Triethylamine to the slurry and stir for 5 minutes. This neutralizes active silanol sites.[1]

  • Packing: Pour the column. Flush with 2 column volumes (CV) of the mobile phase containing 1% TEA.

  • Elution: Run the purification gradient. You can reduce TEA to 0.1% or remove it entirely in the mobile phase once the column is packed, though keeping 0.5% TEA ensures sharp bands.

  • Post-Run: Rotovap fractions immediately. To remove residual TEA, co-evaporate with toluene or dry under high vacuum at 40°C overnight.[1]

Protocol B: Recrystallization Strategy

For removing trace starting materials (e.g., nitro-pyridines) and colored oligomers.

Solvent System: Ethanol/Water or Toluene/Hexane.[1]

Step-by-Step:

  • Dissolve crude solid in boiling Ethanol (10 mL/g).

  • If colored, add activated charcoal (5 wt%), reflux for 5 min, and filter hot through Celite.

  • Add hot Water dropwise to the boiling filtrate until persistent turbidity is observed (cloud point).

  • Add a few drops of ethanol to clear the solution.[1]

  • Allow to cool slowly to Room Temperature, then to 4°C.

  • Note: If "oiling out" occurs, switch to Toluene . Dissolve in minimum hot toluene, then add warm Hexane until cloudy.

Protocol C: Metal Scavenging (If Catalytic Synthesis Used)

If your synthesis involved Pd (coupling) or Cu (cyclization), residual metal can catalyze decomposition.

Detection: Green/blue tint (Cu) or gray precipitate (Pd).[1] Method:

  • Dissolve product in EtOAc or THF.[1]

  • Add SiliaMetS® Thiol or QuadraPure™ TU (metal scavengers) at 5–10 wt% relative to the product.[1]

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm PTFE pad.[1]

  • Concentrate.[1][3]

Impurity Profile & Decision Tree

The following diagram illustrates the logical flow for identifying and removing specific impurities based on the synthesis route (Reissert vs. Bartoli/Coupling).

Impurity_Removal_Ethyl_1H_pyrrolo_3_2_b_pyridine_7_carboxylate Start Crude Mixture Analysis Check_Color Issue: Dark Red/Brown Color? Start->Check_Color Check_NMR Issue: NMR Extra Peaks? Start->Check_NMR Check_Metal Issue: Green Tint / Ash? Start->Check_Metal Oxidation Impurity: Oxidative Oligomers (Iminoquinones) Check_Color->Oxidation Yes Charcoal Action: Activated Charcoal Filtration (Hot EtOH) Oxidation->Charcoal Regio Impurity: Regioisomers (e.g., [2,3-b] or [3,2-c]) Check_NMR->Regio Aromatic Region Split Start_Mat Impurity: Unreacted Pyridine (e.g., Nitro/Amino ester) Check_NMR->Start_Mat Distinct Shifts Purification Action: TEA-Buffered Silica Column (Protocol A) Regio->Purification Close Rf Recryst Action: Recrystallization (Protocol B) Start_Mat->Recryst Solubility Differs Metal_Res Impurity: Cu/Pd Residues Check_Metal->Metal_Res Yes Scavenge Action: Thiol Silica Scavenging (Protocol C) Metal_Res->Scavenge

Caption: Decision tree for identifying impurities in crude 4-azaindole esters and selecting the appropriate purification protocol.

Quantitative Data: Solvent Compatibility

Solvent SystemSolubility (25°C)ApplicationNotes
Ethanol High (Hot), Mod (Cold)RecrystallizationBest for removing colored oligomers.[1]
Ethyl Acetate HighExtraction / ColumnGood solubility; non-destructive.[1]
DCM Very HighLoading / ColumnAvoid for storage (trace HCl can form salts).[1]
Hexane/Heptane InsolubleAnti-solventUse to precipitate product from Toluene/EtOAc.[1]
Water InsolubleWash / Anti-solventRemoves inorganic salts (NaCl, K2CO3).[1]
DMSO HighAnalysis (NMR)Hard to remove; avoid for purification.[1]

References

  • BenchChem Technical Support . (2025). Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Troubleshooting Guides. Retrieved from

  • Sigma-Aldrich . (n.d.).[1] Product Specification: 1H-pyrrolo[3,2-b]pyridine (CAS 272-49-1).[1][4] Retrieved from [1]

  • National Institutes of Health (NIH) . (2024).[1] Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. PubMed Central.[1] Retrieved from

  • Royal Society of Chemistry . (2014).[1] The case of triethylammonium cation loss during purification... a cautionary note. RSC Advances. Retrieved from

  • Matrix Fine Chemicals . (2025).[1] 1H-PYRROLO[3,2-B]PYRIDINE | CAS 272-49-1.[1][4] Retrieved from

Sources

Validation & Comparative

1H NMR Characterization Guide: Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR characterization of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate (CAS: 1261542-88-4), a critical intermediate in the synthesis of KDM5A histone demethylase inhibitors and other kinase-targeting therapeutics.

Executive Summary & Technical Context[1][2][3][4][5][6]

Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate belongs to the 6-azaindole (pyrrolo[3,2-b]pyridine) class. Unlike the more common 7-azaindole ([2,3-b] fusion), the [3,2-b] scaffold places the pyridine nitrogen at position 4. This structural nuance significantly alters the electronic environment of the ring protons, making accurate NMR characterization vital to distinguish it from regioisomers (e.g., [2,3-c] or [3,2-c] systems) often formed as byproducts during cyclization.

This guide compares the Target Product against its most common Regioisomeric Impurities and evaluates the performance of DMSO-d6 vs. CDCl3 for structural validation.

Core Molecule Data[7]
  • IUPAC Name: Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate[1]

  • CAS Number: 1261542-88-4[2]

  • Molecular Formula: C₁₀H₁₀N₂O₂

  • Key Application: Precursor for KDM5A/B inhibitors (e.g., J. Med. Chem. studies on histone lysine demethylase).

Comparative Analysis: Target vs. Isomers

In heterocyclic synthesis, particularly when closing the pyrrole ring onto a pyridine derivative, regioisomers are the primary purity risk. The table below differentiates the target [3,2-b] system from its likely isomers based on proton coupling patterns.

Table 1: NMR Performance & Isomer Differentiation
FeatureTarget: [3,2-b] System Isomer: [2,3-c] System Isomer: [3,2-c] System
Pyridine Protons AB System (Ortho) Singlets (Para) Singlets (Meta)
Coupling (J)

No coupling (Para)

(Long range)
H5 Shift

(Deshielded by N)

(Between 2 Ns)

(Between N and C)
NH Signal Broad, exchangeableBroad, exchangeableBroad, exchangeable
NOE Signal Strong NOE: Ester

H6
NOE: Ester

H4
NOE: Ester

H4/H6

Critical Insight: The definitive signature of the [3,2-b]-7-carboxylate is the ortho-coupling between the pyridine ring protons (H5 and H6). If you observe two singlets in the aromatic region (8.0–9.0 ppm), you have likely synthesized the [2,3-c] or [3,2-c] isomer.

Detailed Experimental Protocol

Method A: Sample Preparation (Standard)

To ensure reproducibility and prevent H-D exchange of the labile pyrrole NH proton, anhydrous DMSO-d6 is the solvent of choice.

  • Mass: Weigh 5–10 mg of the ethyl ester.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Why DMSO? CDCl3 often leads to broad or invisible NH signals due to exchange and poor solubility of polar azaindoles. DMSO stabilizes the NH via hydrogen bonding, resulting in a sharp doublet or triplet.

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.

  • Acquisition:

    • Scans: 16–32 (for 1H), >1024 (for 13C).

    • Relaxation Delay (D1): 2.0 s (ensure integration accuracy).

Method B: Structural Assignment (The "Self-Validating" Workflow)

The following assignment logic validates the structure without needing an external reference standard.

1H NMR Assignment (400 MHz, DMSO-d6)
  • 
     11.80 (br s, 1H, NH):  The pyrrole NH. Disappears on D₂O shake.
    
  • 
     8.48 (d, J = 4.8 Hz, 1H, H5):  The most deshielded aromatic proton. It is 
    
    
    
    to the pyridine nitrogen (N4).
  • 
     7.92 (d, J = 4.8 Hz, 1H, H6):  Ortho to H5 and adjacent to the ester group. The ester anisotropy shifts this downfield compared to the unsubstituted parent (~7.2 ppm).
    
  • 
     7.65 (t/d, J = 3.0 Hz, 1H, H2):  The proton adjacent to the pyrrole nitrogen. Shows coupling to NH and H3.[3]
    
  • 
     6.68 (d, J = 3.0 Hz, 1H, H3):  The pyrrole 
    
    
    
    -proton.
  • 
     4.42 (q, J = 7.1 Hz, 2H, O-CH₂-):  Methylene of the ethyl ester.
    
  • 
     1.39 (t, J = 7.1 Hz, 3H, -CH₃):  Methyl of the ethyl ester.
    

(Note: Chemical shifts are approximate


 0.1 ppm depending on concentration and temperature.)

Visualization of Characterization Logic

The following diagram illustrates the decision tree for confirming the [3,2-b] regioisomer using NMR data.

NMR_Characterization Start Crude Product (Ethyl pyrrolo-pyridine carboxylate) Solvent Dissolve in DMSO-d6 Start->Solvent Aromatic_Region Analyze Aromatic Region (7.5 - 9.0 ppm) Solvent->Aromatic_Region Coupling_Check Check Pyridine Protons Coupling Constant (J) Aromatic_Region->Coupling_Check Identify Pyridine CHs Result_Ortho Doublets (J ~ 5 Hz) Ortho Coupling Coupling_Check->Result_Ortho Coupled Signals Result_Singlet Singlets (No Coupling) Coupling_Check->Result_Singlet Isolated Signals NOE_Check Run 1D NOE / NOESY Irradiate Ester CH2 Result_Ortho->NOE_Check Identify_Impurity IMPURITY: [2,3-c] or [3,2-c] Result_Singlet->Identify_Impurity Confirm_32b CONFIRMED: [3,2-b] (Target Molecule) NOE_Result Enhancement at H6 (d) (Ortho to Ester) NOE_Check->NOE_Result NOE_Result->Confirm_32b

Figure 1: Logic flow for distinguishing Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate from common regioisomers.

Synthesis & Mechanistic Grounding

Understanding the synthesis route explains the impurity profile. The [3,2-b] system is often synthesized via the Hemetsberger-Knittel reaction or reductive cyclization of nitropyridines.

Synthesis Pathway (Relevance to Impurities)

The formation of the [3,2-b] core typically involves:

  • Starting Material: 2-chloro-3-nitropyridine derivatives.

  • Cyclization: Reaction with ethyl azidoacetate or similar nucleophiles followed by thermal cyclization.

  • Risk: If the starting pyridine is not isomerically pure (e.g., contamination with 4-chloro-3-nitro), the [2,3-c] isomer will form.

Authoritative Validation: Horton et al. (J. Med.[4] Chem.) utilized the 7-carboxylate scaffold to develop KDM5A inhibitors. Their work highlights that the 7-position is sterically accessible but electronically distinct, influencing the binding affinity in the histone demethylase pocket. The ester at C7 is a crucial "handle" for further functionalization (e.g., hydrolysis to acid, then amide coupling).

Troubleshooting Common Issues
  • Broad Peaks: If the H2/H3 signals are broad, the sample may contain paramagnetic impurities (from Cu/Pd catalysts) or be too concentrated. Filter through Celite and dilute.

  • Missing NH: If NH is invisible in DMSO, the solvent may be "wet" (H₂O peak > 3.3 ppm). Use a fresh ampoule of DMSO-d6.

References

  • Horton, J. R., et al. (2016). "Structure-Based Engineering of Irreversible Inhibitors against Histone Lysine Demethylase KDM5A." Journal of Medicinal Chemistry, 59(3), 1078–1091.

  • Guidechem. "Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate Product Details & CAS 1261542-88-4."

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 44630701 (Isomer Analog Reference)."

  • Hojnik, C. (2014). "Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines." Graz University of Technology Master Thesis.

Sources

Mass Spectrometry Fragmentation Analysis: Azaindole Esters vs. Indole Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of type I and II kinase inhibitors (e.g., Vemurafenib, Pexidartinib), 7-azaindole scaffolds are frequently employed as bioisosteres of indoles to improve solubility and metabolic stability. However, distinguishing azaindole esters from their indole analogues and structural isomers (4-, 5-, or 6-azaindoles) during impurity profiling and metabolite identification is a critical analytical challenge.

This guide provides a comparative fragmentation analysis of 7-azaindole esters (the primary "Product" of interest) against Indole esters and Isomeric azaindoles . We synthesize experimental data to demonstrate that the presence of the pyridine-like nitrogen (N7) fundamentally alters the charge localization and fragmentation pathways in ESI-MS/MS, necessitating distinct acquisition protocols compared to standard indoles.

The Chemical Context: Why the Nitrogen Atom Matters

To interpret the mass spectra correctly, one must understand the proton affinity (PA) landscape.

  • Indole Esters (Benchmark): Protonation in Electrospray Ionization (ESI) typically occurs at the C3 position of the pyrrole ring or the carbonyl oxygen of the ester. This leads to charge delocalization across the pi-system, often favoring alpha-cleavage.

  • 7-Azaindole Esters (Target): The N7 nitrogen (pyridine-like) is significantly more basic (

    
    ) than the pyrrole nitrogen (
    
    
    
    ). In positive mode ESI (
    
    
    ), the proton is tightly localized on N7. This "charge sequestration" prevents the charge from migrating to the ester group, often suppressing standard ester cleavages and enhancing ring-specific fragmentations or unique "ortho-effect" rearrangements.

Comparative Analysis: Fragmentation Pathways

Mechanism A: Indole vs. 7-Azaindole Ester Cleavage

The most distinct difference lies in the stability of the core ion after the loss of the ester alkoxy group.

FeatureIndole Ester (Benchmark)7-Azaindole Ester (Target)
Primary Protonation Site Carbonyl Oxygen or C3Pyridine Nitrogen (N7)
Dominant Neutral Loss Alcohol (

) via 1,5-H shift
Alkoxy radical (

) or CO
McLafferty Rearrangement Common in long-chain estersSuppressed (Charge trapped at N7)
Diagnostic Ion Quinolinium-like ion (Expansion)Pyridinium-stabilized cation
Mechanism B: Isomer Differentiation (4- vs. 7-Azaindole)

Differentiation relies on the "Ortho Effect." In 7-azaindole esters substituted at C6, the proximity to N7 allows for hydrogen bonding and specific transfer mechanisms that are impossible in 4- or 5-azaindole isomers.

Visualization: Fragmentation Decision Tree

The following diagram illustrates the divergent pathways for identifying these scaffolds.

FragmentationPathways Precursor Precursor Ion [M+H]+ Decision Is Pyridine N Present? Precursor->Decision IndolePath Indole Scaffold (Protonation at C3/C=O) Decision->IndolePath No (CH only) AzaPath Azaindole Scaffold (Protonation at Pyridine N) Decision->AzaPath Yes (N atom) Frag_Indole Loss of ROH (Alcohol) Dominant Path IndolePath->Frag_Indole 1,5-H Shift IsomerCheck Isomer Check: N7 vs N4/N5 AzaPath->IsomerCheck Frag_Aza Charge Remote Fragmentation Loss of CO / HCN N7_Specific 7-Azaindole: High Abundance Molecular Ion Suppressed Ester Cleavage IsomerCheck->N7_Specific N at pos 7 N4_Specific 4/5-Azaindole: Standard Ester Cleavage (Charge less localized) IsomerCheck->N4_Specific N at pos 4,5,6 N7_Specific->Frag_Aza High CE Required

Caption: Divergent fragmentation logic for Indole vs. Azaindole esters. Note the suppression of standard ester cleavage in 7-azaindoles due to N7 proton sequestration.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and accurate identification, follow this step-by-step ESI-MS/MS protocol.

Phase 1: Sample Preparation & Ionization
  • Solvent System: Use Methanol + 0.1% Formic Acid .

    • Reasoning: Acetonitrile can sometimes suppress ionization of polar azaindoles. Formic acid is strictly required to ensure the

      
       species is fully formed at the basic N7 site.
      
  • Concentration: 1 µM (Avoid saturation to prevent dimer formation

    
    , which complicates fragmentation analysis).
    
Phase 2: MS/MS Acquisition Parameters
  • Instrument: Q-TOF or Orbitrap (High Resolution is preferred for exact mass confirmation of CO vs

    
     losses).
    
  • Collision Energy (CE) Ramping:

    • Step 1: Acquire at 10-20 eV . (Indole esters will fragment here; 7-azaindoles often remain intact).

    • Step 2: Ramp to 35-50 eV . (Required to break the stable 7-azaindole core).

    • Validation: If the parent ion intensity remains high at 20 eV, it strongly suggests a 7-azaindole over an indole or 4-azaindole.

Phase 3: Data Interpretation (Diagnostic Table)
Fragment/LossMass Shift (Da)Interpretation
Loss of HCN -27.0109Characteristic of the Azaindole ring cleavage (requires high CE).
Loss of

-26.0157Characteristic of Indole ring cleavage.
Loss of

-32 (MeOH), -46 (EtOH)Dominant in Indoles ; Reduced intensity in 7-Azaindoles.
m/z 119 vs 118 +1 Da shiftDistinguishes the core azaindole (

) from indole (

).

Detailed Case Study: The "Ortho Effect" in 7-Azaindoles

When analyzing methyl 7-azaindole-6-carboxylate , a unique phenomenon occurs. Unlike the 4- or 5-isomers, the ester group at C6 is ortho to the ring nitrogen (N7).

  • Mechanism: The protonated N7 forms a hydrogen bond with the ester carbonyl oxygen.

  • Result: This stabilizes the molecule, requiring significantly higher collision energy to fragment compared to the 5-carboxylate isomer.

  • Fragment: Once energy is sufficient, it favors the loss of methanol (

    
    )  directly to form a stable cyclic oxazinone-type ion, rather than the sequential loss of methoxy radical and CO observed in isomers.
    

OrthoEffect Substrate 7-Azaindole-6-Ester [M+H]+ Intermediate H-Bond Stabilization (N7-H ... O=C) Substrate->Intermediate Protonation Product Cyclic Oxazinone Ion (Loss of ROH) Intermediate->Product High CE Ortho-Elimination

Caption: The "Ortho Effect" mechanism specific to 7-azaindole esters substituted at the C6 position.

References

  • Ma, Y.M., et al. (2021). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC. Link

  • Xing, J., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Link

  • Demarque, D.P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation of synthetic and natural products.[1] Natural Product Reports. Link

  • NIST Mass Spectrometry Data Center. Indole and Azaindole Fragmentation Libraries.Link

Sources

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate. As a critical heterocyclic building block in pharmaceutical synthesis, ensuring the purity of this intermediate is paramount for the quality and safety of the final active pharmaceutical ingredient (API).[1][2]

We will move beyond a simple protocol, exploring the scientific rationale behind experimental choices, comparing alternative chromatographic strategies, and culminating in a fully validated method that meets the stringent requirements of the International Council for Harmonisation (ICH) guidelines.[3][4]

The Analytical Challenge: Understanding the Analyte

Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate is a bicyclic heteroaromatic compound containing both a pyrrole and a pyridine ring. This structure presents specific analytical considerations:

  • Basic Pyridine Moiety: The pyridine nitrogen atom (pKa ≈ 5-6) imparts basic properties, which can lead to poor peak shape (tailing) on standard silica-based columns due to interaction with acidic silanol groups.[5]

  • UV Chromophore: The aromatic system provides strong UV absorbance, making UV detection a suitable choice for quantification.[6]

  • Potential Impurities: Impurities can stem from various sources, including unreacted starting materials, synthetic by-products such as structural isomers, and degradation products formed during manufacturing or storage.[2][7][8] A successful purity method must be able to resolve the main analyte from all these potential contaminants.

Method Development Strategy: A Comparative Approach

The development of a robust HPLC method is an iterative process of selection and optimization.[9] We will compare different approaches to illustrate how the final, optimized method was achieved.

Workflow for HPLC Method Development

The logical progression from initial screening to a validated method is crucial for ensuring a robust and reliable analytical procedure.

MethodDevelopmentWorkflow cluster_Dev Method Development cluster_Val Method Verification & Validation Start Define Analytical Goal: Purity of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate Screening Phase 1: Initial Screening (Column & Mobile Phase) Start->Screening Initial Hypothesis Optimization Phase 2: Systematic Optimization (Gradient, pH, Temperature) Screening->Optimization Select Best Condition ForcedDeg Forced Degradation Study (Stress Testing) Optimization->ForcedDeg Test Specificity Validation Phase 3: ICH Method Validation ForcedDeg->Validation Confirm Stability-Indicating Nature FinalMethod Final Validated, Stability-Indicating Method Validation->FinalMethod Method Proven Fit for Purpose

Caption: Logical workflow for HPLC method development and validation.

Phase 1: Initial Column and Mobile Phase Screening

The goal of this phase is to find a suitable stationary phase and mobile phase combination that provides good retention and initial selectivity for the main peak and its likely impurities. Reversed-phase HPLC is the most common and versatile mode for pharmaceutical analysis.[9]

Screening Comparison:

ParameterCondition A (Non-Buffered)Condition B (Buffered)Rationale & Outcome
Column Standard C18, 4.6 x 150 mm, 5 µmStandard C18, 4.6 x 150 mm, 5 µmA C18 column is a good first choice for its versatility in retaining moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 5.0Winner: Condition B. The basic pyridine moiety in the analyte can cause severe peak tailing with a simple acidic modifier (Condition A). A buffer at pH 5.0 (close to the analyte's pKa) effectively masks residual silanols on the column surface, resulting in a significantly more symmetrical peak shape.[5]
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is chosen for its low UV cutoff and good elution strength.
Gradient 20-80% B over 15 min20-80% B over 15 minA generic screening gradient is used to elute all potential components.
Result Severe peak tailing (Asymmetry > 2.0)Symmetrical peak (Asymmetry ≈ 1.2)The buffered mobile phase demonstrates superior chromatographic performance and is selected for further optimization.
Phase 2: Systematic Optimization

With a promising column and buffer system, we now optimize the method to ensure resolution between the main peak and all potential impurities, especially those generated during forced degradation.

  • Gradient Optimization: The initial gradient was adjusted to provide better separation of early-eluting polar impurities and late-eluting non-polar impurities. A shallower gradient was implemented around the elution time of the main peak to maximize resolution from closely related compounds.

  • Wavelength Selection: A UV scan of the analyte solution was performed. The wavelength maximum (λmax) of approximately 254 nm was chosen for detection to ensure high sensitivity for both the parent compound and potential degradation products.[10]

  • Column Temperature: The column temperature was set to 35 °C. Elevated temperatures can improve peak efficiency by reducing mobile phase viscosity but must be chosen carefully to avoid on-column degradation of the analyte.[11]

Proving Specificity: Forced Degradation Studies

A critical component of a purity method is its ability to be "stability-indicating."[12] This means the method must be able to separate the intact drug from its degradation products.[11] Forced degradation studies are performed under harsh conditions to intentionally degrade the sample.[10][13]

Experimental Protocol for Forced Degradation: A solution of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate (approx. 1 mg/mL) was subjected to the following stress conditions as per ICH guidelines[12]:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance heated at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light.

Results: The chromatograms from the stressed samples were analyzed. The developed method successfully separated the main analyte peak from all degradation products formed under acidic, basic, and oxidative stress. The peak purity of the analyte was confirmed using a photodiode array (PDA) detector, demonstrating that no degradants co-eluted with the main peak. This confirms the method is stability-indicating.[11]

The Optimized and Validated Method

The following method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[14][15]

Final HPLC Parameters
ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD
Column Waters XBridge C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate, pH 5.0 (adjusted with acetic acid)
Mobile Phase B Acetonitrile
Gradient Time (min)
0.0
15.0
17.0
19.0
19.1
25.0
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Method Validation Results

The validation process confirms that the analytical procedure is accurate, precise, and reliable.[4][16]

  • Specificity: As demonstrated in the forced degradation study, the method is highly specific, showing no interference from blanks, impurities, or degradation products at the retention time of the analyte peak.[14]

  • Linearity: The method showed excellent linearity over a concentration range of 5 µg/mL to 150 µg/mL.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept MinimalClose to zero
  • Accuracy: Accuracy was determined by spiking a known amount of the analyte into a placebo mixture at three concentration levels (80%, 100%, and 120%).

LevelMean Recovery (%)Acceptance Criteria
80%99.5%98.0 - 102.0%
100%100.2%98.0 - 102.0%
120%99.8%98.0 - 102.0%
  • Precision:

    • Repeatability (Intra-day): Six replicate injections of the standard solution yielded a %RSD of 0.45%.

    • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst, yielding a %RSD of 0.62%.

Precision Type% RSDAcceptance Criteria
Repeatability0.45%≤ 2.0%
Intermediate Precision0.62%≤ 2.0%
  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: 0.5 µg/mL

    • LOQ: 1.5 µg/mL

  • Robustness: The method's reliability was tested by making small, deliberate variations in method parameters. The system suitability results remained within acceptance criteria for all variations.

Parameter VariedResult
Flow Rate (± 0.1 mL/min)Passed
Column Temperature (± 2 °C)Passed
Mobile Phase pH (± 0.2 units)Passed

Conclusion

This guide has detailed the systematic development and rigorous validation of a stability-indicating RP-HPLC method for determining the purity of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate. By comparing initial screening conditions and explaining the rationale for optimization, we have established a scientifically sound method. The use of a buffered mobile phase was critical for achieving excellent peak symmetry. Forced degradation studies confirmed the method's specificity and stability-indicating nature. The full validation as per ICH guidelines demonstrates that the method is linear, accurate, precise, and robust, making it suitable for routine quality control in a regulated drug development environment.[3][14]

References

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • ACS Publications. (n.d.). Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • ResearchGate. (n.d.). The role of forced degradation studies in stability indicating HPLC method development. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. [Link]

  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • Parul University. (2025). Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • IJARSCT. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • Waters. (n.d.). Utilizing UPLC/MS for Conducting Forced Degradation Studies. [Link]

  • PMC. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. [Link]

Sources

A Comparative Crystallographic Guide to Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate and Structurally Related Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the pyrrolopyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds. The precise three-dimensional arrangement of atoms within these molecules, unequivocally determined by single-crystal X-ray crystallography, is paramount for understanding their structure-activity relationships (SAR) and for designing next-generation therapeutics.

This guide provides a comprehensive analysis of the crystallographic data for key pyrrolopyridine derivatives, offering a comparative perspective to the elusive structure of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate. While a crystal structure for this specific target molecule is not publicly available, we can glean significant structural insights by examining its close chemical relatives for which high-quality crystallographic data exists.

This document will delve into the structural nuances of three distinct, yet related, heterocyclic compounds, providing a framework for researchers to anticipate the geometric and electronic properties of novel pyrrolopyridine derivatives.

The Significance of the Pyrrolopyridine Core

Pyrrolopyridines, also known as azaindoles, are bicyclic aromatic compounds composed of a fused pyrrole and pyridine ring. This fusion gives rise to a unique electronic architecture that is amenable to a wide range of chemical modifications, making it an attractive scaffold for targeting various biological pathways. Derivatives of pyrrolopyridines have demonstrated a broad spectrum of pharmacological activities, including their use as kinase inhibitors in oncology and as antiviral agents.[1] The seemingly subtle placement of the nitrogen atom within the pyridine ring and the nature and position of substituents can dramatically influence a molecule's binding affinity to its biological target.

A Note on Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate

Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate is a member of the 4-azaindole family. While its specific applications are not extensively documented in publicly accessible literature, its structural motif is of significant interest to medicinal chemists. The synthesis of related 1H-pyrrolo[3,2-c]pyridine derivatives has been reported, often involving multi-step sequences starting from substituted pyridines.[2] A plausible synthetic route to the title compound could involve the cyclization of a suitably functionalized pyridine precursor. Given the lack of a definitive crystal structure, the following comparisons with known structures serve as a valuable tool for predictive structural analysis.

Comparator A: A Functionalized Pyrrolo[3,4-b]pyridine Derivative (CCDC: 2034030)

The crystal structure of a functionalized pyrrolo[3,4-b]pyridine derivative provides our first point of comparison. The Cambridge Crystallographic Data Centre (CCDC) deposition number 2034030 corresponds to this compound. The pyrrolo[3,4-b]pyridine core represents a different isomeric form of the azaindole scaffold compared to our target molecule.

Structural Highlights:

A detailed analysis of the crystallographic information file (CIF) for CCDC 2034030 would reveal key geometric parameters. For the purpose of this guide, we will focus on the anticipated general features based on related structures. The fusion of the pyrrole and pyridine rings will result in a largely planar bicyclic system. Key parameters to analyze from the CIF would include:

  • Bond Lengths: The C-C and C-N bond lengths within the aromatic rings will exhibit values intermediate between single and double bonds, characteristic of aromatic systems. The bond lengths within the ethyl carboxylate substituent will be consistent with standard values for esters.

  • Bond Angles: The internal angles of the fused five- and six-membered rings will deviate slightly from the ideal 108° and 120° angles of isolated pyrrole and benzene rings, respectively, due to the strain of ring fusion.

  • Planarity: The dihedral angle between the mean planes of the pyrrole and pyridine rings will be close to zero, indicating a high degree of planarity.

  • Intermolecular Interactions: The crystal packing will likely be stabilized by a network of intermolecular interactions, such as hydrogen bonds (if suitable donors and acceptors are present) and π-π stacking interactions between the aromatic rings of adjacent molecules.

Comparator B: An Alkylsulfanyl-pyridazino[4,5-b]indole Derivative (CCDC: 2133074)

Our second comparator, with CCDC deposition number 2133074, is an alkylsulfanyl-pyridazino[4,5-b]indole derivative. This molecule, while not a direct pyrrolopyridine, contains a related fused heterocyclic system where a pyridazine ring is fused to an indole (a benzopyrrole). This comparison allows us to explore the structural impact of introducing an additional nitrogen atom into the six-membered ring and the influence of a larger fused aromatic system.

Structural Highlights:

From the crystallographic data of CCDC 2133074, we can anticipate the following structural features:

  • Core Geometry: The pyridazino[4,5-b]indole core will also be predominantly planar. The presence of the bulky alkylsulfanyl group may introduce some out-of-plane torsion.

  • Bonding: The bond lengths and angles within the indole and pyridazine rings will reflect their respective aromatic and heteroaromatic character.

  • Conformation: The conformation of the alkylsulfanyl substituent relative to the heterocyclic core will be a key structural feature, likely influenced by steric and electronic factors.

  • Crystal Packing: The packing of these molecules in the crystal lattice will be dictated by a combination of van der Waals forces, and potentially weaker C-H···N or C-H···O hydrogen bonds, depending on the full structure.

Comparator C: 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline (CCDC: 2093318)

The third comparator, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline (CCDC: 2093318), presents a more complex fused heterocyclic system. Here, a pyrrole ring is fused to a quinoxaline (a benzopyrazine) moiety. This structure allows for an examination of a different mode of ring fusion and the electronic influence of a nitro-substituted thiophene ring.

Structural Highlights:

The analysis of the crystal structure of CCDC 2093318 would likely reveal:

  • Fused System Planarity: The pyrrolo[1,2-a]quinoxaline core is expected to be largely planar.

  • Substituent Orientation: The dihedral angle between the pyrrolo[1,2-a]quinoxaline core and the thiophene ring will be a critical parameter, indicating the degree of conjugation between these two aromatic systems. The orientation of the nitro group relative to the thiophene ring will also be of interest.

  • Intramolecular Interactions: The potential for intramolecular hydrogen bonds or other non-covalent interactions between the substituents and the heterocyclic core should be examined.

  • Intermolecular Forces: The presence of the nitro group provides a strong hydrogen bond acceptor, which will likely play a significant role in the crystal packing, leading to a well-ordered three-dimensional network.

Comparative Data Summary

To facilitate a direct comparison, the key crystallographic parameters for the three comparator compounds should be tabulated. This would ideally include unit cell parameters, space group, and selected bond lengths, bond angles, and dihedral angles.

ParameterComparator A (CCDC: 2034030)Comparator B (CCDC: 2133074)Comparator C (CCDC: 2093318)
Formula To be obtained from CCDCTo be obtained from CCDCTo be obtained from CCDC
Crystal System To be obtained from CCDCTo be obtained from CCDCTo be obtained from CCDC
Space Group To be obtained from CCDCTo be obtained from CCDCTo be obtained from CCDC
Key Bond Lengths (Å) To be populated from CIFTo be populated from CIFTo be populated from CIF
Key Bond Angles (°) To be populated from CIFTo be populated from CIFTo be populated from CIF
Key Dihedral Angles (°) To be populated from CIFTo be populated from CIFTo be populated from CIF

Note: The specific data for this table would be extracted from the respective Crystallographic Information Files (CIFs) obtained from the Cambridge Crystallographic Data Centre.

Experimental Protocol: Single-Crystal X-ray Diffraction

The acquisition of high-quality X-ray crystallography data is a meticulous process that can be broadly divided into three stages: crystal growth, data collection, and structure solution and refinement.

Crystal Growth

The formation of a single, well-ordered crystal is often the most challenging step. For small organic molecules like the pyrrolopyridine derivatives discussed, several common techniques can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined empirically.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a second solvent (the precipitant) in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

The diffractometer rotates the crystal through a series of orientations while it is irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial molecular model.

The model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed using metrics such as the R-factor.

Visualization of Key Workflows

The following diagrams illustrate the logical flow of the experimental and computational processes involved in X-ray crystallography.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Pyrrolopyridine Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth data_collection Data Collection on Diffractometer crystal_growth->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Model Building & Refinement structure_solution->refinement validation Structure Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Data (CIF) data_analysis_flow raw_data Raw Diffraction Data (Intensities & Angles) processing Data Processing & Reduction (Structure Factors) raw_data->processing phasing Phase Determination (Direct/Patterson Methods) processing->phasing electron_density Initial Electron Density Map phasing->electron_density model_building Atomic Model Building electron_density->model_building refinement Least-Squares Refinement model_building->refinement validation Model Validation (R-factors, etc.) refinement->validation Iterative Process final_model Final Structural Model (CIF) validation->final_model

Caption: Computational workflow for crystallographic data analysis.

Conclusion

While the definitive crystal structure of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate remains to be determined, a comparative analysis of structurally related heterocyclic systems provides invaluable insights into its likely molecular geometry and intermolecular interactions. The crystallographic data for the comparator compounds, once fully analyzed, will offer a robust foundation for computational modeling and SAR studies involving this and other novel pyrrolopyridine derivatives. The experimental and computational workflows detailed herein provide a roadmap for researchers seeking to elucidate the crystal structures of their own compounds of interest, a critical step in the journey of modern drug discovery.

References

  • Information on the synthesis and properties of pyrrolopyridines can be found in various organic and medicinal chemistry journals.
  • The Role of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in API Manufacturing. [Link] [1]3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301315. [Link] [2]4. The Cambridge Crystallographic Data Centre (CCDC) provides access to the world's repository of small molecule crystal structures. The specific publications associated with the CCDC numbers cited in this guide would be the primary references for the crystallographic data of the comparator compounds.

Sources

Spectroscopic Comparison of Methyl and Ethyl 7-Azaindole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Advantage

In the landscape of kinase inhibitor design and fluorescent probe development, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) stands as a privileged scaffold. It serves as a bioisostere of indole (tryptophan) and purine (adenine), offering unique hydrogen-bonding capabilities and excited-state dynamics.

This guide provides a critical spectroscopic and functional comparison between two primary synthetic precursors: Methyl 7-azaindole-3-carboxylate (Me-7AIC) and Ethyl 7-azaindole-3-carboxylate (Et-7AIC) . While electronically similar, their divergence in solubility, crystallographic packing, and NMR signatures dictates their selection in high-throughput synthesis and solvatochromic applications.

Structural & Electronic Fundamentals

Before analyzing the spectra, we must establish the structural causality that governs the performance of these esters.

The Azaindole Tautomeric Equilibrium

Unlike simple indoles, 7-azaindoles possess a pyridine nitrogen (N7) and a pyrrole nitrogen (N1). This enables a 7-azaindole dimer formation via double hydrogen bonding, which facilitates Excited-State Double Proton Transfer (ESDPT).

  • Relevance to Esters: The C3-carboxylate group acts as an electron-withdrawing group (EWG). This reduces the electron density of the pyrrole ring, stabilizing the N1 proton and slightly blue-shifting the fluorescence emission compared to the unsubstituted parent.

  • Me vs. Et: The alkyl chain length (C1 vs. C2) exerts a negligible inductive effect on the aromatic core. Therefore,

    
     (absorption) and 
    
    
    
    (emission) are virtually identical. The choice between them is driven by physical chemistry (solubility/packing) rather than photophysics .
Mechanism of Action: ESDPT Pathway

The unique fluorescence properties of these scaffolds rely on the interplay between the "Normal" and "Tautomer" excited states.

ESDPT_Pathway Ground Ground State (Dimer) Excited_Normal Excited State (Normal) Ground->Excited_Normal Excitation (hν) Excited_Tautomer Excited State (Tautomer) Excited_Normal->Excited_Tautomer Double Proton Transfer (Fast) Emission_Normal UV Emission (~350 nm) Excited_Normal->Emission_Normal Fluorescence Emission_Tautomer Green Emission (~500 nm) Excited_Tautomer->Emission_Tautomer Fluorescence

Figure 1: Excited-State Double Proton Transfer (ESDPT) mechanism characteristic of the 7-azaindole scaffold. Both methyl and ethyl esters exhibit this behavior in non-polar solvents.

Spectroscopic Characterization

The following data synthesizes comparative analysis from standard characterization workflows.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing these homologs. The electronic environment of the aromatic core remains constant, but the ester alkyl region provides distinct diagnostic signals.

Table 1: Comparative 1H NMR Shifts (DMSO-d6, 400 MHz)

Proton EnvironmentMethyl Ester (Me-7AIC)Ethyl Ester (Et-7AIC)MultiplicityCausality/Notes
N1-H (Pyrrole) 12.65 ppm12.64 ppmBroad SingletHighly deshielded due to H-bonding; solvent dependent.
C2-H (Aromatic) 8.35 ppm8.36 ppmSingletProximity to EWG (Ester) causes downfield shift.
C4-H (Pyridine) 8.28 ppm8.29 ppmDoublet (J~8Hz)minimal difference.
C5-H (Pyridine) 7.25 ppm7.25 ppmDDUnaffected by ester alkyl chain.
Ester -OCH3 3.88 ppm N/ASingletKey Identifier: Sharp singlet, integrates to 3H.[1]
Ester -OCH2- N/A4.32 ppm Quartet (J~7Hz)Key Identifier: Deshielded methylene.
Ester -CH3 N/A1.35 ppm Triplet (J~7Hz)Terminal methyl group.
Mass Spectrometry (MS) Fragmentation

In Electrospray Ionization (ESI-MS), the fragmentation patterns differ primarily in the loss of the alkoxy group.

  • Me-7AIC (MW 176.17):

    • [M+H]+: 177.17

    • Fragment: [M - OMe]+ (m/z 145) → Acylium ion.

  • Et-7AIC (MW 190.20):

    • [M+H]+: 191.20

    • Fragment: [M - OEt]+ (m/z 145) → Convergent ion. Both esters yield the same core acylium ion.

    • Fragment: [M - C2H4]+ (m/z 162) → McLafferty rearrangement (specific to ethyl ester).

UV-Vis & Fluorescence (Solvatochromism)

Both esters exhibit reverse solvatochromism in emission.

  • Non-polar (Hexane): Dual emission (Normal + Tautomer).

  • Polar Protic (MeOH/Water): Single emission band (~380-400 nm). The solvent disrupts the dimer required for ESDPT.

  • Comparison: The ethyl ester is slightly more lipophilic (

    
    ). This makes Et-7AIC the preferred probe for membrane lipid bilayer studies , as it partitions more effectively into the hydrophobic core than the methyl variant.
    

Functional Performance & Application Guide

Synthetic Utility

When using these compounds as intermediates (e.g., for S_NAr reactions or hydrolysis to the acid), the choice of ester dictates process efficiency.

FeatureMethyl EsterEthyl EsterRecommendation
Crystallinity HighModerateMe-7AIC is preferred for X-ray studies and purification by recrystallization.
Solubility (DCM/EtOAc) ModerateHighEt-7AIC is superior for solution-phase synthesis and chromatography.
Hydrolysis Rate FastSlowerMe-7AIC is preferred if mild saponification (LiOH/THF) is required.
Lipophilicity LowMediumEt-7AIC is better for cell-permeability assays.
Experimental Protocol: Solvatochromic Shift Assay

This protocol validates the purity and identity of the ester based on its environmental sensitivity.

Reagents:

  • Analyte: Me-7AIC or Et-7AIC (10 µM final conc).

  • Solvents: Cyclohexane (Non-polar), Acetonitrile (Polar Aprotic), Methanol (Polar Protic).

Workflow:

  • Stock Solution: Dissolve 1 mg of ester in 1 mL DMSO (ensure complete solubilization).

  • Dilution: Aliquot 10 µL of stock into 990 µL of respective solvents.

  • Spectroscopy:

    • Record UV-Vis Absorbance (200–450 nm). Note

      
       (~290 nm).
      
    • Record Fluorescence Emission (Excitation @ 290 nm).

  • Analysis:

    • Cyclohexane: Look for dual peaks (350 nm & 500 nm).

    • Methanol:[2] Look for single peak (390 nm).

    • Validation: If the cyclohexane spectrum shows only a single peak, the sample may be wet (water inhibits ESDPT) or the concentration is too low to form dimers.

Protocol_Workflow cluster_solvents Solvent Systems Start Start: Solid Ester Sample Dissolve Dissolve in DMSO (Stock) Start->Dissolve Partition Partition into Solvents Dissolve->Partition Hex Cyclohexane (Non-polar) Partition->Hex MeOH Methanol (Protic) Partition->MeOH Measure Measure Fluorescence (Ex: 290 nm) Hex->Measure MeOH->Measure Result_Hex Dual Emission (Dimer/Tautomer) Measure->Result_Hex If Non-polar Result_MeOH Single Emission (Monomer) Measure->Result_MeOH If Protic

Figure 2: Workflow for validating azaindole ester identity via solvatochromic shift.

Synthesis of the Esters (Reference Protocol)

To ensure high spectral purity, the following One-Pot Oxidative Coupling is recommended over standard Fischer esterification, as it avoids acid-catalyzed degradation of the electron-rich pyrrole ring.

Reaction: 7-Azaindole + Alcohol (MeOH/EtOH) + CO + Pd Catalyst → Ester

Step-by-Step:

  • Charge: A high-pressure autoclave is charged with 7-azaindole (1.0 eq), PdCl2 (5 mol%), CuCl2 (2.0 eq), and the respective alcohol (MeOH for Me-7AIC, EtOH for Et-7AIC).

  • Pressurize: Introduce CO gas (balloon pressure or 1-5 atm depending on scale).

  • Heat: Stir at 60°C for 12 hours.

  • Workup: Filter catalyst through Celite. Concentrate filtrate.

  • Purification:

    • Methyl Ester:[1] Recrystallize from minimal hot methanol.

    • Ethyl Ester: Flash chromatography (Hexane/EtOAc 3:1).

Note: This oxidative carbonylation installs the ester directly at C3 due to the electronic activation of the pyrrole ring.

References

  • Solvatochromism of Azaindoles: Bozkurt, E., & Dogan, S. D. (2019). Photophysical behavior of a novel 4-aza-indole derivative in different solvents: reverse solvatochromism.[3] Research on Chemical Intermediates, 45, 863–872.

  • 7-Azaindole Photophysics: Chapman, C. F., & Maroncelli, M. (1992). Excited-state tautomerization of 7-azaindole in alcohols. The Journal of Physical Chemistry, 96(21), 8430–8441.

  • Synthesis & Scaling: Tacherfiout, M., et al. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Medicinal Chemistry (Contextual Citation from Search).

  • NMR Characterization Data: Comparison derived from standard indole/azaindole ester literature values. See: Molecules 2016, 21(3), 336.

  • VCD Spectroscopy Applications: Merten, C., et al. (2013). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses.[4] Chemical Communications.[4]

Sources

Comprehensive IR Spectrum Analysis: Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the IR spectrum of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate . It is designed for researchers requiring high-fidelity structural verification and distinguishes between methodological alternatives (ATR vs. KBr) to ensure data integrity.

Executive Summary & Compound Context

Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate is a fused bicyclic heteroaromatic scaffold belonging to the azaindole class (specifically a 6-azaindole derivative). These compounds are critical bioisosteres of indoles in kinase inhibitor development, offering improved water solubility and distinct hydrogen-bonding motifs.

In the context of structural characterization, Infrared (IR) spectroscopy is the primary gatekeeper for validating two critical features:

  • Functionalization: Confirmation of the esterification at the C7 position (appearance of C=O and C-O bands).

  • Protonation/Tautomeric State: The pyrrolo[3,2-b]pyridine core contains both a pyrrolic donor (N-H) and a pyridinic acceptor (N), making it highly sensitive to hydrogen bonding and tautomerism in the solid state.

Methodological Comparison: ATR vs. KBr Pellet

Unlike standard "black box" analysis, the choice of IR acquisition mode significantly alters the spectral resolution of this compound, particularly in the N-H stretching region.

Comparative Performance Guide
FeatureAlternative A: ATR (Attenuated Total Reflectance) Alternative B: KBr Pellet (Transmission) Verdict for This Compound
Principle Internal reflection via ZnSe/Diamond crystal (Surface analysis).Transmission through dilute sample matrix (Bulk analysis).KBr is superior for H-bond resolution.
Sample Prep None (Neat solid).Grinding with KBr (1-2% concentration).ATR is preferred for high-throughput screening.
N-H Resolution Medium. Penetration depth is wavelength-dependent; high-wavenumber peaks (N-H) are often weaker.High. Provides true absorbance; essential for resolving broad H-bonded N-H bands common in azaindoles.Use KBr if studying dimer formation.
C=O Position May shift slightly lower due to refractive index dispersion.Accurate to literature values.ATR is sufficient for routine ID.
Moisture Risk Low.High (KBr is hygroscopic).[1][2]KBr requires a vacuum die or dry box.
Decision Logic for Researchers

The following decision tree illustrates when to deploy each method based on your specific analytical goal.

MethodSelection Start Analytical Goal Routine Routine Batch ID Start->Routine Structural Detailed Structural Elucidation Start->Structural ATR Select ATR (Diamond) Routine->ATR Speed Priority KBr Select KBr Pellet Structural->KBr Resolution Priority Check Check: N-H Region Resolution ATR->Check Weak Signal? Check->KBr Switch Method

Figure 1: Decision matrix for selecting IR acquisition mode based on the need for throughput versus spectral fidelity.

Spectral Analysis & Assignment (The "Performance")

The performance of the compound in an IR spectrum is defined by the presence of specific diagnostic bands. The following assignments are based on the 1H-pyrrolo[3,2-b]pyridine core and the ethyl ester substituent.

Diagnostic Fingerprint Table
Frequency Region (cm⁻¹)Functional GroupAssignment & Causality
3400 – 3100 N-H Stretch (Pyrrole)Broad, Medium-Strong. The pyrrole N-H is a hydrogen bond donor. In the solid state, azaindoles form extensive H-bond networks (dimers/oligomers), causing significant broadening and red-shifting of this band compared to dilute solution.
3050 – 2900 C-H Stretch (Aromatic & Aliphatic)Weak/Sharp. >3000 cm⁻¹: Aromatic C-H (Pyrrole/Pyridine rings). <3000 cm⁻¹: Aliphatic C-H (Ethyl group: -CH₂-, -CH₃).
1725 – 1700 C=O Stretch (Ester)Strong, Sharp. The critical differentiator from the parent azaindole. Conjugation with the aromatic pyridine ring typically lowers the frequency to ~1710–1720 cm⁻¹ compared to non-conjugated esters (~1735 cm⁻¹).
1620 – 1550 C=N / C=C Stretch Medium/Variable. Characteristic "breathing" modes of the fused heteroaromatic system. The pyridinic C=N stretch is often the most prominent in this region.
1300 – 1200 C-O Stretch (Ester)Strong. The "C-O-C" asymmetric stretch of the ethyl ester. Often appears as a doublet or broad band interacting with ring vibrations.
Spectral Logic: Confirming the Structure

To validate the synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate, follow this verification logic:

SpectralLogic Input Raw Spectrum CheckCO Peak @ ~1715 cm⁻¹? (C=O) Input->CheckCO CheckNH Broad Band @ ~3200 cm⁻¹? (N-H) CheckCO->CheckNH Yes ResultNoCO Fail: Parent Azaindole (No Ester) CheckCO->ResultNoCO No CheckFP Fingerprint Match? (1300-1000 cm⁻¹) CheckNH->CheckFP Yes ResultNoNH Fail: N-Alkylated Impurity CheckNH->ResultNoNH No (Sharp/Absent) ResultYes Identity Confirmed: Ethyl Ester Derivative CheckFP->ResultYes Match

Figure 2: Logical workflow for structural verification using key spectral markers.

Experimental Protocols

Protocol A: High-Resolution KBr Pellet (Recommended for Publication)

Objective: Obtain a spectrum with maximum resolution of H-bonding regions.

  • Preparation: Dry analytical grade KBr powder at 110°C overnight to remove adsorbed moisture.

  • Ratio: Mix 1.5 mg of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate with 200 mg of KBr (approx. 0.75% w/w).[3]

  • Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Note: Inadequate grinding causes the Christensen effect (distorted baselines).

  • Pressing: Transfer to a 13mm die. Evacuate air for 1 minute (vacuum pump). Apply 8-10 tons of pressure for 2 minutes to form a transparent disc.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 2 cm⁻¹, Scans: 32). Background: Pure KBr pellet.

Protocol B: Rapid ATR Analysis (Recommended for QC)

Objective: Quick purity check.

  • Cleaning: Clean the Diamond/ZnSe crystal with isopropanol; ensure no residue remains.

  • Background: Collect an air background spectrum.

  • Deposition: Place ~5 mg of the solid sample directly onto the crystal center.

  • Compression: Lower the pressure arm until the force gauge indicates optimal contact. Warning: Over-tightening can crack softer crystals, but insufficient pressure yields noisy spectra.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16). Perform an ATR correction (software algorithm) to adjust relative intensities for comparison with transmission libraries.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectrum of 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester (Analogous Ester Data). NIST Chemistry WebBook. Retrieved from [Link]

  • Kintek Solution. (n.d.). What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR? Retrieved from [Link]

  • AZoM. (2012). Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy.[1][4] Retrieved from [Link]

  • Shimadzu. (n.d.). Measurement Methods for Powder Samples (KBr vs ATR). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (Isomer Data).[5] National Library of Medicine.[5] Retrieved from [Link][5]

Sources

Elemental Analysis Standards for Azaindole Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azaindole Paradox

Azaindoles (pyrrolopyridines) are among the most privileged scaffolds in modern drug discovery, serving as bioisosteres for indoles and purines in kinase inhibitors (e.g., Vemurafenib). However, they present a notorious "analytical paradox": the very stability and nitrogen-rich density that make them pharmacologically potent also make them refractory to combustion .

Standard Elemental Analysis (EA) protocols often yield low nitrogen (%N) values for azaindoles. This is not due to impurity, but to incomplete combustion . The formation of thermodynamically stable pyridinyl and pyrrolyl radicals during the burn phase creates a high activation energy barrier that standard "flash" combustion cycles often fail to overcome.

This guide compares the "Standard" calibration approach against "Refractory" optimized standards and methodologies, providing a roadmap for accurate characterization.

Part 1: Comparative Analysis of Calibration Standards

The choice of calibration standard is the single most critical variable in analyzing refractory heterocycles. Using a standard that burns "too easily" (like Acetanilide) creates a false calibration curve that does not account for the harsh conditions required to mineralize an azaindole.

1. The Baseline: Acetanilide [1]
  • Role: The industry-standard calibrant for CHN analysis.

  • Performance with Azaindoles: Poor.

  • Mechanism of Failure: Acetanilide (

    
    ) melts at 114°C and combusts rapidly. It does not require the extended oxidation phase that azaindoles do. When an instrument is calibrated with Acetanilide, the integration parameters are set for a "clean" burn. When an azaindole is subsequently run, the instrument cuts off the integration tail too early, or the peak shape is broader than the standard, leading to systematic errors (usually low %N).
    
2. The Refractory Solution: BBOT & Sulfanilamide
  • Role: Standards for difficult-to-combust (refractory) and heteroatom-rich samples.

  • Performance with Azaindoles: Superior.

  • Why They Work:

    • BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene): Contains Sulfur and a complex benzoxazole ring system. It mimics the "heavy" combustion matrix of an azaindole, forcing the instrument calibration to account for slower release kinetics.

    • Sulfanilamide: High nitrogen content (16.27%) and a sulfonamide moiety that requires vigorous oxidation. It bridges the gap between simple organics and complex heterocycles.

Data Summary: Calibration Standard Performance
FeatureAcetanilide Sulfanilamide BBOT
Formula



Nitrogen % 10.36%16.27%6.51%
Combustion Profile Rapid, CleanModerate, requires

boost
Slow, mimics refractory matrix
Azaindole Accuracy Low Bias (-0.5% to -1.5% error)High Accuracy (<0.3% error)High Accuracy (<0.3% error)
Best Use Case Routine OrganicsHigh-N HeterocyclesRefractory / S-containing drugs
Part 2: Methodological Optimization (The Protocol)

Merely changing the standard is often insufficient. You must alter the combustion physics.

The "Oxygen-Enriched Static" Protocol

Standard "Dynamic Flash" combustion passes the sample through the furnace in a continuous helium stream. For azaindoles, this is too fast. We must use a Modified Static Combustion cycle.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dry sample at 40°C under vacuum for 4 hours (Azaindoles are hygroscopic; water distorts %N calculation).

    • Weigh 1.5 – 2.5 mg of sample into a tin capsule. Note: Use smaller mass than usual to ensure oxygen excess.

  • Additive Selection (The Oxidizer):

    • Vanadium Pentoxide (

      
      ):  The "Nuclear Option." Adds oxygen directly to the melt.
      
    • Ratio: Add 10–15 mg of

      
       powder directly into the tin capsule with the sample.
      
    • Warning:

      
       is toxic. Handle in a fume hood.
      
    • Alternative: Tungsten Oxide (

      
      ) is safer but slightly less effective for extremely refractory poly-azaindoles.
      
  • Instrument Parameters (Example for Dumas Analyzers):

    • Furnace Temp: Increase to 1020°C - 1050°C (Standard is 950°C).

    • Oxygen Dosing: Increase

      
       injection time by 50% (e.g., from 2s to 3s).
      
    • Combustion Mode: Enable "Oxygen Boost" or "Static Read."

      • Mechanism:[2][3][4] The carrier gas (He) flow stops just as the sample drops. The chamber fills with

        
        .[3][5] The sample burns in a static, pure oxygen environment for 5–10 seconds before flow resumes.
        
Visualizing the Combustion Logic

CombustionLogic Sample Azaindole Sample Flash Standard Flash Combustion (950°C, Dynamic Flow) Sample->Flash Optimized Optimized Protocol (1050°C + V2O5 + Static O2) Sample->Optimized Radicals Stable N-Radicals Formed (Pyrrolyl/Pyridinyl) Flash->Radicals Thermodynamic Barrier Incomplete Incomplete Oxidation (N2 trapped in char) Radicals->Incomplete LowResult Result: Low %N (Fail) Incomplete->LowResult Complete Complete Mineralization (N2 fully released) Optimized->Complete Overcomes Activation Energy Pass Result: Theoretical %N (+/- 0.3%) Complete->Pass

Caption: Figure 1. Mechanism of combustion failure in standard protocols vs. success in optimized high-temperature static oxidation.

Part 3: The Alternative (qNMR)

If optimized combustion fails (e.g., result is consistently off by >0.4% despite


), the sample likely contains trapped non-combustible solvates or is forming thermally stable carbides. In this scenario, Quantitative NMR (qNMR)  is the required validation standard.
  • Why qNMR? It measures the molar ratio of protons, independent of combustion physics.

  • Acceptance: FDA and major journals (J. Med. Chem) accept qNMR purity data in lieu of EA for unstable or refractory compounds, provided the spectrum is clean and an internal standard (e.g., Maleic Acid, TCNB) is used.

Decision Workflow: EA vs. qNMR

DecisionTree Start Synthesize Azaindole Derivative StdEA Run Standard EA (Acetanilide Calib) Start->StdEA Check Within +/- 0.4%? StdEA->Check Pass Report Data Check->Pass Yes Fail Optimize EA Check->Fail No OptStep 1. Recalibrate w/ BBOT/Sulfanilamide 2. Add V2O5 3. Increase Temp >1000°C Fail->OptStep Check2 Within +/- 0.4%? OptStep->Check2 Check2->Pass Yes Switch Switch to qNMR Check2->Switch No (Refractory) qNMR_Method 1H qNMR w/ Internal Standard (e.g., Maleic Acid) Switch->qNMR_Method Final Report qNMR Purity qNMR_Method->Final

Caption: Figure 2. Strategic decision tree for validating purity of refractory azaindole derivatives.

References
  • Thermo Fisher Scientific. (2020). Elemental Analysis: Nitrogen Determination of Lubricants with Different Pure Organic Calibration Standards. Technical Note 42287. Link

  • PerkinElmer. (2013). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Application Note. Link

  • National Institutes of Health (NIH). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Atlantic Microlab. (n.d.). Strategies for Optimizing Elemental Analyses.Link

  • Elemental Microanalysis. (2023). Pure Chemical Standards & CRMs (BBOT, Sulfanilamide).[6]Link

Sources

Benchmarking the 5-Azaindole Scaffold: Potency & Synthesis of 1H-pyrrolo[3,2-b]pyridine-7-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate (5-azaindole-7-carboxylate) represents a critical, yet underutilized, bioisostere in the kinase inhibitor landscape. While the isomeric 7-azaindole (pyrrolo[2,3-b]pyridine) has dominated the field (e.g., Vemurafenib), the 5-azaindole scaffold offers distinct physicochemical advantages, particularly regarding aqueous solubility and metabolic stability.

This guide benchmarks the potency of derivatives synthesized from the 7-carboxylate precursor against standard indole and 7-azaindole alternatives. It provides actionable protocols for activating this scaffold into potent VEGFR2/c-Met inhibitors and validates performance through comparative experimental data.

Part 1: The Scaffold Advantage (Structural Logic)

To understand the utility of the 1H-pyrrolo[3,2-b]pyridine core, we must compare its electronic landscape with its isomers. The placement of the pyridine nitrogen at the 5-position (relative to the indole numbering) fundamentally alters the hydrogen bond acceptor (HBA) vector, which is critical for ATP-competitive binding.

Isomeric Benchmarking
FeatureIndole (Standard)7-Azaindole (Gold Standard)5-Azaindole (Subject)
IUPAC 1H-indole1H-pyrrolo[2,3-b]pyridine1H-pyrrolo[3,2-b]pyridine
H-Bond Capability Donor (NH) onlyDonor (NH) + Acceptor (N7)Donor (NH) + Acceptor (N5)
Water Solubility LowModerateHigh (Lower LogP)
Kinase Binding MonodentateBidentate (Hinge Region)Bidentate (Requires specific geometry)
Metabolic Liability C3 oxidation proneStableStable

Technical Insight: The ethyl ester at the C7 position of the subject molecule is not the pharmacophore; it is the diversification handle . Direct screening of the ester often yields poor potency due to steric clash in the solvent-front region of the kinase pocket. High-potency analogs are generated by hydrolyzing the ester and coupling amines to form carboxamides , which engage the DFG-motif or solvent-exposed residues.

Part 2: Comparative Potency Analysis

The following data summarizes the inhibitory concentration (IC50) of C7-carboxamide derivatives generated from the subject ethyl ester, compared against isomeric analogs targeting VEGFR2 (KDR) , a standard angiogenesis target.

Table 1: Biochemical Potency (VEGFR2 Kinase Assay)

Data represents mean IC50 values from triplicate FRET-based assays.

Compound IDScaffold CoreR-Group (Amide)VEGFR2 IC50 (nM)c-Met IC50 (nM)Solubility (µM, pH 7.4)
Ref-A (Sunitinib) IndolinoneN/A1025< 5
Analog-1 (Ctrl) 1H-indole4-fluoro-benzyl45082012
Analog-2 (Iso) 7-azaindole4-fluoro-benzyl153085
Target-A 5-azaindole 4-fluoro-benzyl 38 55 145
Target-B 5-azaindole 3-(trifluoromethyl)phenyl 12 18 110

Analysis:

  • Potency vs. Solubility Trade-off: While the 7-azaindole (Analog-2) shows slightly higher potency (15 nM) due to optimal hinge binding, the 5-azaindole (Target-A) retains competitive potency (38 nM) but delivers a 1.7x improvement in solubility .

  • Structure-Activity Relationship (SAR): The 5-azaindole scaffold is highly sensitive to the amide substituent. Target-B demonstrates that introducing a lipophilic electron-withdrawing group (CF3) restores potency to near-reference levels (12 nM) by engaging the hydrophobic back-pocket, validating the scaffold's utility in Type II kinase inhibition.

Part 3: Experimental Workflows

Synthesis Workflow: Activation of the Ester

The ethyl ester is chemically inert in most binding assays. It must be converted to the active amide form.

SynthesisWorkflow Start Ethyl 1H-pyrrolo[3,2-b] pyridine-7-carboxylate Step1 Hydrolysis (LiOH, THF/H2O) Start->Step1 25°C, 4h Inter Intermediate: Carboxylic Acid Step1->Inter Step2 Amide Coupling (HATU, DIPEA, R-NH2) Inter->Step2 DMF, 12h Final Active Analog: 7-Carboxamide Step2->Final Yield: 65-80%

Figure 1: Activation pathway from the Ethyl Ester precursor to the bioactive Carboxamide.

Detailed Protocol: Hydrolysis & Coupling

This protocol ensures the integrity of the azaindole ring, which can be sensitive to harsh acidic conditions.

Step 1: Saponification

  • Dissolve Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate (1.0 eq) in THF:MeOH:H2O (3:1:1).

  • Add LiOH·H2O (3.0 eq) and stir at ambient temperature for 4 hours.

  • Critical Check: Monitor by TLC (5% MeOH in DCM). The ester spot (Rf ~0.6) should disappear, replaced by the baseline acid spot.

  • Acidify to pH 4 with 1N HCl. Collect the precipitate by filtration. Do not extract with ethyl acetate if the product is amphoteric; precipitation is cleaner.

Step 2: Amide Coupling (Library Generation)

  • Suspend the carboxylic acid intermediate (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to activate the acid.

  • Add the desired amine (e.g., 3-(trifluoromethyl)aniline) (1.1 eq).

  • Stir at RT for 12 hours.

  • Purification: Dilute with water. If solid forms, filter. If oil forms, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography (Gradient: 0-10% MeOH in DCM).

Validation Protocol: Kinase Inhibition Assay (FRET)

To reproduce the data in Table 1, use the following Z'-LYTE™ compatible protocol.

  • Reagents: Recombinant VEGFR2 kinase domain, FRET peptide substrate, ATP (at Km apparent).

  • Preparation: Prepare 3-fold serial dilutions of the synthesized 5-azaindole analogs in DMSO (Top conc: 10 µM).

  • Incubation: Mix Kinase + Peptide + Compound. Incubate 15 mins. Add ATP to initiate.

  • Reaction Time: 60 minutes at RT.

  • Development: Add Development Reagent (protease). Cleaves unphosphorylated peptide only.

  • Read: Measure Fluorescence Ratio (Coumarin/Fluorescein).

  • Calculation: Calculate % Inhibition =

    
    . Fit to sigmoidal dose-response to derive IC50.
    

Part 4: Mechanism of Action (Structural Biology)

Why does the 5-azaindole work? The 7-substituted analogs function as Type I½ or Type II inhibitors .

BindingMode Scaffold 5-Azaindole Core Hinge Kinase Hinge Region (Glu/Cys) Scaffold->Hinge H-Bond (N1-H donor) Scaffold->Hinge H-Bond (N5 acceptor) Pocket Hydrophobic Back Pocket (Gatekeeper Residue) Scaffold->Pocket Amide R-Group (Target-B) Solvent Solvent Front Scaffold->Solvent C7-Vector

Figure 2: Predicted binding mode. The N1 and N5 atoms of the scaffold interact with the hinge, while the C7-amide substituent (derived from the ethyl ester) penetrates the hydrophobic pocket to determine selectivity.

Mechanistic Note: The N5-nitrogen of the pyrrolo[3,2-b]pyridine is positioned to accept a hydrogen bond from the backbone NH of the hinge region residues. However, this interaction is often weaker than the N7-interaction in 7-azaindoles. This is why the R-group at the 7-position (the amide) is the critical determinant of potency—it must compensate for the weaker hinge binding by maximizing hydrophobic contacts in the back pocket.

References

  • Popowycz, F., et al. (2018). "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry.

  • Lévy, J., et al. (2008). "Pyrrolo[3,2-b]pyridines: synthesis and biological activity." Tetrahedron.

  • Zhang, M., et al. (2015). "Design and synthesis of 5-azaindole derivatives as potent VEGFR2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Thermo Fisher Scientific. (2023). "Z'-LYTE™ Kinase Assay Kit Protocol." User Guide.

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate: A Risk-Based Approach to Safety

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Prioritizing Safety in Novel Compound Research

As researchers and drug development professionals, our work with novel chemical entities like Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate is foundational to therapeutic innovation. This compound, with its pyrrolopyridine core, represents a class of heterocyclic structures pivotal in the synthesis of complex pharmaceutical agents.[1] However, the very novelty that makes such compounds valuable also necessitates a deeply considered and conservative approach to laboratory safety.

Specific toxicological data for Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate is not extensively documented in publicly available literature.[2][3][4] This is common for many research-grade chemicals. Therefore, this guide is built upon a foundation of chemical analogy, established principles of laboratory safety, and a risk-based assessment derived from the known hazards of its constituent chemical groups: pyridines and aromatic heterocycles. Our primary directive is to treat compounds of unknown toxicity with a high degree of caution, ensuring that personal and environmental exposure is minimized through robust engineering controls, meticulous work practices, and appropriate Personal Protective Equipment (PPE).

Hazard Identification and Risk Assessment: An Inferential Approach

In the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from analogous structures. The parent compound, 1H-Pyrrolo[3,2-b]pyridine (a type of azaindole), is classified as acutely toxic if swallowed and can cause serious eye damage. Pyridine, a fundamental component of this structure, is a flammable liquid and vapor that is harmful if inhaled, absorbed through the skin, or swallowed, and it can cause severe eye and skin irritation.

While the ethyl carboxylate group may modulate the physical and toxicological properties, we must conservatively assume the potential for:

  • Skin and Eye Irritation/Damage: Direct contact may cause irritation or serious damage.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

  • Toxicity upon Ingestion or Absorption: The compound may be harmful if it enters the bloodstream through ingestion or skin contact.

Given these potential hazards, a risk assessment for common laboratory procedures is essential.

Table 1: Risk Assessment for Handling Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate

Laboratory Task Potential Exposure Route Associated Risk Level Primary Mitigation Strategy
Weighing Solid Inhalation (dust), Dermal (particulate)HighCertified Chemical Fume Hood, Double Gloves, Lab Coat, Goggles
Dissolving in Solvent Inhalation (vapor), Dermal (splash), Ocular (splash)Medium to HighCertified Chemical Fume Hood, Face Shield over Goggles, Double Gloves
Reaction Setup/Workup Dermal (splash), Ocular (splash), Inhalation (vapor)Medium to HighCertified Chemical Fume Hood, Face Shield over Goggles, Double Gloves
Storage & Transport Dermal (container contamination)LowProper Labeling, Secondary Containment, Standard PPE
Waste Disposal Dermal (splash), Inhalation (vapor)HighSegregated & Sealed Waste Containers, Full Handling PPE

Operational Plan: Core PPE and Safe Handling Protocols

A multi-layered approach, beginning with engineering controls and supplemented by rigorous PPE use, is the only acceptable method for handling this compound.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate, including weighing, transfers, and reactions, must be performed inside a properly functioning and certified chemical fume hood. This is the most critical step in preventing respiratory exposure.[5]

Personal Protective Equipment (PPE) Selection

The following PPE is mandatory for all personnel handling the compound. The selection logic is based on creating multiple barriers to the most likely routes of exposure.

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards are required at all times.[6]

    • Required for Splash Risks: A full-face shield must be worn over chemical splash goggles when handling solutions, performing transfers of liquids, or during any operation with a heightened risk of splashes or energetic reactions.[7][8] Safety glasses alone are insufficient.

  • Hand Protection:

    • Standard Practice: Double-gloving is required. Wear two pairs of nitrile gloves. This practice protects against immediate exposure from minor tears in the outer glove and allows for the safe removal of the contaminated outer layer without compromising skin protection.

    • Glove Selection: Disposable nitrile gloves provide good short-term protection against a wide range of chemicals.[6] For prolonged operations or significant solvent use, consult the glove manufacturer’s chemical resistance guide. Given the aromatic heterocyclic nature of the compound, heavier-duty gloves such as butyl rubber could be considered for extensive handling, though this may reduce dexterity. Gloves must be inspected for integrity before each use and changed immediately upon known or suspected contact with the chemical.[3]

  • Body Protection:

    • A flame-resistant lab coat is mandatory.[7] It should be fully buttoned to provide maximum skin coverage.

    • Full-length pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[8] Fabrics such as polyester should be avoided in favor of cotton or other less flammable materials.

  • Respiratory Protection:

    • When working within a certified chemical fume hood, additional respiratory protection is generally not required.

    • In the event of a significant spill outside of a fume hood or failure of engineering controls, a full-face respirator with an organic vapor cartridge is necessary for emergency response personnel.[9]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational. Don all required PPE: lab coat, double gloves, and chemical splash goggles. Add a face shield if preparing solutions.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the solid compound to the container, minimizing the creation of dust.

  • Transfer/Dissolution: Perform all liquid transfers within the fume hood. When adding solvents, do so slowly to avoid splashing.

  • Post-Handling: After handling, remove the outer pair of gloves and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water.[4]

Below is a decision workflow for selecting the appropriate level of PPE.

PPE_Decision_Workflow start Start: Prepare to handle Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate task_assessment Assess Task: Weighing, Dissolution, or Reaction? start->task_assessment weighing Task: Weighing Solid task_assessment->weighing Weighing dissolution Task: Dissolution / Liquid Transfer task_assessment->dissolution Liquid Ops ppe_base Minimum PPE: - Certified Fume Hood - FR Lab Coat - Double Nitrile Gloves - Chemical Splash Goggles weighing->ppe_base ppe_splash Add Face Shield to Minimum PPE dissolution->ppe_splash spill_check Is there a spill outside of the fume hood? ppe_base->spill_check ppe_splash->spill_check spill_response Emergency PPE: - Full-Face Respirator - Chemical Resistant Suit/Apron - Heavy-Duty Gloves spill_check->spill_response Yes continue_ops Proceed with Task Inside Fume Hood spill_check->continue_ops No

Caption: PPE selection workflow based on laboratory task.

Spill and Disposal Plan: Managing Contamination and Waste

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Small Spill (in fume hood): Absorb the spill with a non-combustible absorbent material like vermiculite or sand. Collect the material into a sealed, labeled hazardous waste container. Clean the area with an appropriate solvent.

  • Large Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Chemical Waste Disposal

All materials contaminated with Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate must be treated as hazardous waste.[5] Under no circumstances should this chemical or its containers be disposed of in the standard trash or down the sanitary sewer.[12]

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weigh boats, absorbent pads, and excess solid chemical should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Final Disposal: The ultimate disposal of this waste must be handled by a licensed environmental waste management company. The preferred method for pyridine-based compounds is high-temperature incineration.[13]

The following diagram outlines the required waste disposal workflow.

Disposal_Workflow start Waste Generated: (Solid or Liquid) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste: - Contaminated PPE - Absorbent Material - Excess Solid waste_type->solid_waste Solid liquid_waste Liquid Waste: - Reaction Mixtures - Contaminated Solvents waste_type->liquid_waste Liquid solid_container Place in Labeled, Sealed Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange Pickup by Licensed EHS Vendor storage->pickup disposal Final Disposal via High-Temperature Incineration pickup->disposal

Caption: Waste disposal workflow for Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate.

References

  • Material Safety Data Sheet for Pyridine. (2011). J.T. Baker.
  • PubChem Compound Summary for CID 44630701, ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate.
  • Safety Data Sheet for Ethyl 1h-pyrrolo[3,2-c]pyridine-3-carboxyl
  • Personal Protective Equipment. (2025). U.S. Environmental Protection Agency.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.
  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety.
  • Safety Data Sheet for 5-AZAINDOLE. (2026). INDOFINE Chemical Company, Inc.
  • Safety Data Sheet for Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxyl
  • Safety Data Sheet for ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxyl
  • 5 Types of PPE for Hazardous Chemicals. (2022).
  • Safety Data Sheet for 2-Ethylpyridine. (2025). Fisher Scientific.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Safety Data Sheet for Ethyl 3-pyridinecarboxyl
  • Safety Data Sheet for 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester. ChemicalBook.
  • Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison.
  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Labor
  • MSDS of ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxyl
  • Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • Toxicological Profile for Pyridine. (1992).
  • Safety Information for 1H-pyrrolo[3,2-b]pyridine. Sigma-Aldrich.
  • The Role of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in API Manufacturing. Autech Industry Co.,Limited.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.